molecular formula C11H18Cl2N2 B11863196 2-(Piperidin-3-yl)aniline dihydrochloride CAS No. 695185-50-3

2-(Piperidin-3-yl)aniline dihydrochloride

Cat. No.: B11863196
CAS No.: 695185-50-3
M. Wt: 249.18 g/mol
InChI Key: LPJJFISFVYYXGZ-UHFFFAOYSA-N
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Description

2-(Piperidin-3-yl)aniline dihydrochloride is an organic compound of interest in medicinal chemistry and pharmaceutical research. It features a piperidine ring linked to an aniline moiety, presented as a dihydrochloride salt to enhance aqueous solubility and stability for research applications. The structure combines aromatic and heterocyclic elements, making it a versatile building block for constructing more complex molecules[a citation:1]. The aniline (primary amine) and piperidine (secondary amine) functional groups provide reactive sites for further chemical modification. Common reactions include N-alkylation at the piperidine nitrogen and acylation at the aniline nitrogen, allowing researchers to create a diverse array of derivatives for structure-activity relationship (SAR) studies[a citation:1]. Compounds with piperidine-aniline scaffolds are frequently investigated in neuropharmacology. Structurally similar molecules have shown potential biological activities, including interactions with neurotransmitter systems such as dopamine and serotonin pathways, suggesting possible applications in central nervous system (CNS) drug discovery[a citation:1]. Research on analogous 2-(piperidin-3-yl)phthalimide derivatives has demonstrated their ability to reduce key markers of inflammation, such as nitrite and IL-6, in LPS-challenged RAW cells, indicating anti-inflammatory potential[a citation:5]. Furthermore, piperidine-based compounds have been identified as key intermediates in the synthesis of active pharmaceutical ingredients (APIs), such as the PARP inhibitor niraparib[a citation:8]. 2-(Piperidin-3-yl)aniline dihydrochloride is intended for research purposes as a chemical precursor or synthetic intermediate. It is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

695185-50-3

Molecular Formula

C11H18Cl2N2

Molecular Weight

249.18 g/mol

IUPAC Name

2-piperidin-3-ylaniline;dihydrochloride

InChI

InChI=1S/C11H16N2.2ClH/c12-11-6-2-1-5-10(11)9-4-3-7-13-8-9;;/h1-2,5-6,9,13H,3-4,7-8,12H2;2*1H

InChI Key

LPJJFISFVYYXGZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=CC=CC=C2N.Cl.Cl

Origin of Product

United States

Foundational & Exploratory

Safety Data Sheet (SDS) for 2-(Piperidin-3-yl)aniline dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling of 2-(Piperidin-3-yl)aniline dihydrochloride

This guide provides a comprehensive overview of the safety, handling, and emergency protocols for 2-(Piperidin-3-yl)aniline dihydrochloride (CAS No. 1187174-03-3). Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer practical, field-proven insights grounded in established safety principles. The causality behind each recommendation is explained to ensure a self-validating system of laboratory safety.

Chapter 1: Chemical Identity and Physical Properties

2-(Piperidin-3-yl)aniline dihydrochloride is a heterocyclic compound featuring a piperidine ring linked to an aniline moiety, supplied as a dihydrochloride salt. Its structure suggests potential applications as a scaffold or intermediate in medicinal chemistry and drug discovery. A precise understanding of its identity is the foundation of safe handling.

PropertyValueSource
CAS Number 1187174-03-3[1]
Molecular Formula C₁₁H₁₈Cl₂N₂[1]
Molecular Weight 249.18 g/mol [1]
Appearance Solid, Powder, or Crystals[2]
Storage Conditions Sealed in a dry, well-ventilated area at 2-8°C[1][3]
Purity Typically ≥98%[1]

Chapter 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a universal framework for classifying the hazards of chemical products. 2-(Piperidin-3-yl)aniline dihydrochloride is classified as hazardous, warranting specific precautions.[3][4] The primary risks are associated with acute toxicity and irritation.

GHS Classification Summary
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation

Source: Angene Chemical, Aaron Chemicals[3][4]

The "Warning" signal word is associated with this compound.[3][4]

Visualizing the Hazard Profile

The following diagram illustrates the key hazards associated with this compound, providing an at-a-glance safety summary.

Caption: GHS Hazard Profile for 2-(Piperidin-3-yl)aniline dihydrochloride.

Chapter 3: Toxicological Profile and Mechanistic Insights

While the toxicological properties of this specific molecule have not been exhaustively investigated, the GHS classification provides a baseline for risk assessment.[3] The hazards are logically derived from its constituent chemical motifs: aniline and piperidine.

  • Aniline Moiety : Aniline and its derivatives are known to be toxic if swallowed, inhaled, or in contact with skin.[5][6] They can cause damage to organs through prolonged or repeated exposure and are suspected of causing genetic defects and cancer.[5] The H302 "Harmful if swallowed" classification for the target compound aligns with the known toxicity of aniline.

  • Piperidine Moiety : Piperidine is a corrosive, strong base.[7] The piperidine structure contributes to the irritant properties of the compound, explaining the H315 (skin irritation) and H319 (serious eye irritation) classifications. Piperidine itself can cause respiratory effects, aligning with the H335 classification (may cause respiratory irritation).[8]

Causality : The dihydrochloride salt form suggests good water solubility, which can facilitate absorption and systemic exposure if ingested. As a solid powder, aerosolization is a primary concern, making respiratory protection crucial.

Chapter 4: Protocols for Safe Handling and Exposure Control

A multi-layered approach to safety, combining engineering controls, personal protective equipment, and strict hygiene, is mandatory.

Step 1: Engineering Controls

All manipulations of solid 2-(Piperidin-3-yl)aniline dihydrochloride must be performed within a certified chemical fume hood.[5] This is the primary defense against inhaling dust particles, which could cause respiratory irritation (H335). The fume hood also provides a contained space in case of an accidental spill. Ensure the exhaust ventilation is appropriate for handling fine powders.[4]

Step 2: Personal Protective Equipment (PPE)

The selection of PPE must directly address the identified hazards of skin, eye, and respiratory irritation.

PPE CategorySpecificationRationale and Best Practices
Eye/Face Protection Safety glasses with side shields or goggles (conforming to EN166 or NIOSH standards). A face shield is recommended when handling larger quantities.Addresses the H319 "Causes serious eye irritation" hazard. Standard laboratory glasses are insufficient; side shields are required to protect against airborne particles.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Addresses the H315 "Causes skin irritation" hazard. Gloves must be inspected for tears or pinholes before use. Use proper glove removal technique (without touching the outer surface) to avoid contaminating skin.[3] Dispose of used gloves as contaminated waste.
Skin/Body Protection A full-length laboratory coat, fully fastened. Closed-toe shoes are mandatory.Protects against accidental skin contact from spills or dust. A complete suit may be necessary for large-scale operations or spill cleanup.[3]
Respiratory Protection For nuisance exposures, a P95 (US) or P1 (EU) particle respirator. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU) respirator.Addresses the H335 "May cause respiratory irritation" hazard. Respirators must be NIOSH or CEN approved and fit-tested. This is critical when weighing or transferring the solid compound outside of a glovebox.[3]
Step 3: General Hygiene Practices

Good industrial hygiene is non-negotiable.

  • Avoid Contact : Prevent contact with skin, eyes, and clothing.[9]

  • No Consumption : Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[10]

  • Wash Hands : Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[3][4]

  • Contaminated Clothing : Remove and wash contaminated clothing before reuse.[11]

Chapter 5: Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical. All laboratory personnel must be familiar with these procedures and the location of safety equipment.

Step 1: First Aid Measures
  • General Advice : In all cases of exposure, move the affected person out of the dangerous area. Consult a physician immediately and show them this safety data sheet.[3][4]

  • If Inhaled : Move the person into fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][12]

  • In Case of Skin Contact : Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Consult a physician.[3][12]

  • In Case of Eye Contact : Rinse cautiously and thoroughly with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4][11]

  • If Swallowed : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[3][11]

Step 2: Accidental Release Measures
  • Personal Precautions : Evacuate personnel to a safe area. Wear the full PPE described in Chapter 4, including respiratory protection. Avoid breathing dust.[3]

  • Environmental Precautions : Prevent the product from entering drains or waterways.[3][4]

  • Containment and Cleanup : Without creating dust, sweep up the spilled solid. A mixture with sand or vermiculite can aid in this process.[10] Place the material into a suitable, closed, and labeled container for disposal by a licensed professional waste disposal service.[3]

Step 3: Fire-Fighting Measures
  • Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

  • Specific Hazards : Combustion may produce hazardous nitrogen oxides (NOx) and carbon oxides (CO, CO2).[11]

  • Protective Equipment : Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[11]

Emergency Workflow Diagram

Emergency_Response cluster_assessment Initial Assessment cluster_actions Immediate Actions start Accidental Exposure Occurs exposure_type Identify Exposure Route start->exposure_type skin_contact Skin Contact: 1. Remove contaminated clothing. 2. Wash with soap and water. exposure_type->skin_contact Skin eye_contact Eye Contact: 1. Rinse with water for 15+ min. 2. Remove contact lenses. exposure_type->eye_contact Eye inhalation Inhalation: 1. Move to fresh air. 2. Give artificial respiration if needed. exposure_type->inhalation Inhalation ingestion Ingestion: 1. Rinse mouth. 2. DO NOT induce vomiting. exposure_type->ingestion Ingestion end Seek Immediate Medical Attention (Bring SDS) skin_contact->end eye_contact->end inhalation->end ingestion->end

Caption: Emergency response workflow for accidental exposure.

Chapter 6: Storage and Disposal

  • Storage : Store in a tightly closed container in a dry, well-ventilated place.[10] The recommended storage temperature is between 2-8°C.[1][3] Keep away from incompatible materials.

  • Disposal : This material and its container must be disposed of as hazardous waste. Contact a licensed professional waste disposal service.[3][12] Do not dispose of it as unused product into the environment or drains.[3]

Chapter 7: Regulatory and Transport Information

  • SARA 311/312 Hazards : This compound is classified under "Acute Health Hazard".[3]

  • SARA 302/313 : This material does not contain any components subject to the reporting requirements of SARA Title III, Section 302 or 313.[3]

  • Transport : According to available SDSs, this substance is generally not considered hazardous for transport under DOT (US), IMDG, and IATA regulations.[3] However, always verify with the specific supplier's shipping documents.

Conclusion

2-(Piperidin-3-yl)aniline dihydrochloride is a valuable research chemical that presents moderate but manageable hazards. Its risks—harmful if swallowed, skin and eye irritation, and respiratory irritation—are well-defined by its GHS classification. Adherence to the protocols outlined in this guide, particularly the consistent use of engineering controls and appropriate PPE, is essential for its safe use in a research and development setting. The foundation of safety lies not just in following procedures, but in understanding the causal link between the chemical's properties and the protective measures required.

References

  • Safety Data Sheet - Angene Chemical. (2024, April 17). Angene Chemical.[Link]

  • Piperidine: Human health tier II assessment. (2016, February 5). Australian Department of Health.[Link]

  • Safety Data Sheet - Aaron Chemicals. (2024, November 1). Aaron Chemicals.[Link]

  • Safety Data Sheet: Aniline hydrochloride. Carl ROTH.[Link]

  • 3-(Piperidin-1-yl)aniline. PubChem, National Center for Biotechnology Information.[Link]

  • Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 6 - Piperidine. National Center for Biotechnology Information.[Link]

  • 3-(2-Pyridyl)aniline. PubChem, National Center for Biotechnology Information.[Link]

  • Aniline - Registration Dossier. European Chemicals Agency (ECHA).[Link]

Sources

A Technical Guide to pKa Determination and Buffer Selection for 2-(Piperidin-3-yl)aniline Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction: The Significance of pKa in Drug Development

The compound 2-(Piperidin-3-yl)aniline possesses two ionizable centers: the secondary amine within the piperidine ring and the primary aromatic amine of the aniline moiety. As a dihydrochloride salt, both of these basic centers are protonated. The extent of ionization of these groups at a given pH is dictated by their respective pKa values. This ionization state profoundly influences:

  • Aqueous Solubility: The ionized form of a drug is typically more water-soluble than its neutral form.

  • Membrane Permeability: The neutral, more lipophilic form of a drug generally permeates biological membranes more readily.

  • Drug-Receptor Interactions: The charge state of a molecule can be critical for binding to its biological target.

  • Formulation Stability: pH affects the chemical stability of many active pharmaceutical ingredients (APIs), influencing degradation pathways.

Therefore, controlling the pH of a drug formulation through a carefully selected buffer system is a non-negotiable aspect of developing a safe, stable, and efficacious product. The cornerstone of this selection process is a precise knowledge of the API's pKa values.

Theoretical pKa Estimation: An Informed Starting Point

In the absence of experimental data, we can estimate the approximate pKa values of the two amine groups in 2-(Piperidin-3-yl)aniline by examining its parent structures: piperidine and aniline.

  • Piperidine Moiety: Piperidine is a saturated heterocyclic secondary amine. The pKa of its conjugate acid (the piperidinium ion) is approximately 11.1-11.2.[1][2][3] This reflects a relatively strong basicity, characteristic of aliphatic amines where the nitrogen's lone pair is readily available for protonation.

  • Aniline Moiety: Aniline is an aromatic primary amine. Its conjugate acid (the anilinium ion) has a pKa of about 4.6.[4][5][6][7] The significantly lower basicity compared to piperidine is due to the delocalization of the nitrogen's lone pair into the benzene ring's π-system, which makes it less available for protonation.[5]

Table 1: pKa Values of Parent Compounds for Estimation

CompoundFunctional GroupTypical pKa of Conjugate Acid
PiperidineSecondary Aliphatic Amine~11.1[3]
AnilinePrimary Aromatic Amine~4.6[5][6]

For 2-(Piperidin-3-yl)aniline, we can hypothesize two pKa values. One, associated with the piperidine nitrogen, is expected to be high (likely in the 10-11 range). The other, for the aniline nitrogen, is expected to be low (likely in the 4-5 range). However, substituent effects must be considered. The piperidinyl group on the aniline ring is an electron-donating group, which could slightly increase the pKa of the aniline moiety compared to unsubstituted aniline.[8][9] Conversely, the aniline group's electron-withdrawing nature might slightly decrease the pKa of the piperidine moiety.

These estimations are a valuable starting point but are not a substitute for experimental determination. For precise formulation work, computational tools like Schrödinger's Epik or ACD/Labs pKa Predictor can also provide more refined in-silico predictions.[10][11]

Experimental pKa Determination: The Potentiometric Titration Workflow

Potentiometric titration is a robust and widely used method for accurately determining the pKa values of ionizable compounds.[12][13] The method involves monitoring the pH of a solution of the compound as a titrant (a strong base in this case) is added incrementally. The resulting titration curve allows for the identification of equivalence points and pKa values.

Principle

For a diprotic base like 2-(Piperidin-3-yl)aniline (starting as the dihydrochloride salt, H₂B²⁺), the titration with a strong base (e.g., NaOH) proceeds in two steps:

  • H₂B²⁺ + OH⁻ → HB⁺ + H₂O

  • HB⁺ + OH⁻ → B + H₂O

The pKa values correspond to the pH at the half-equivalence points. At the first half-equivalence point, [H₂B²⁺] = [HB⁺], and thus pH = pKa₂. At the second half-equivalence point, [HB⁺] = [B], and thus pH = pKa₁.

Experimental Protocol

This protocol provides a self-validating system for the precise determination of pKa values.

Materials and Equipment:

  • 2-(Piperidin-3-yl)aniline dihydrochloride

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Potassium Chloride (KCl) for ionic strength adjustment

  • High-purity water (Milli-Q or equivalent)

  • Calibrated pH meter with a combination glass electrode

  • Automatic titrator or a manual burette (Class A)

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes (Class A)

  • Nitrogen gas supply

Procedure:

  • Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.00, 7.00, and 10.00).[12]

  • Sample Preparation: Accurately weigh a known quantity of 2-(Piperidin-3-yl)aniline dihydrochloride and dissolve it in a known volume of high-purity water to achieve a final concentration of approximately 1-10 mM.[13] Add KCl to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.[12]

  • Inert Atmosphere: Place the sample solution in a reaction vessel on a magnetic stirrer. Purge the solution with nitrogen gas for 10-15 minutes before and during the titration to displace dissolved carbon dioxide, which can interfere with the results.[13]

  • Titration: Immerse the calibrated pH electrode into the solution. Begin stirring at a slow, steady rate. Add the standardized 0.1 M NaOH titrant in small, precise increments (e.g., 0.05-0.1 mL).

  • Data Recording: After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[13] Collect more data points in the regions where the pH changes rapidly (near the equivalence points).[14]

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

    • Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume. The peaks in this plot correspond to the equivalence points (Vₑ₁ and Vₑ₂).

    • The pKa values are determined from the pH at the half-equivalence points (Vₑ₁/2 and (Vₑ₁ + Vₑ₂)/2). At the half-equivalence point, the pH is equal to the pKa of the weak acid or base.[12][14]

Visualization of the Experimental Workflow

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Calibrate 1. Calibrate pH Meter (pH 4, 7, 10) Prepare 2. Prepare Analyte Solution (API + KCl) Calibrate->Prepare Purge 3. Purge with N2 (Remove CO2) Prepare->Purge Titrate 4. Titrate with NaOH (Incremental Addition) Purge->Titrate Record 5. Record Data (pH vs. Volume) Titrate->Record Plot 6. Plot Titration Curve (pH vs. V) Record->Plot Derivative 7. Find Equivalence Points (1st Derivative Plot) Plot->Derivative pKa 8. Determine pKa Values (at Half-Equivalence Points) Derivative->pKa

Caption: Workflow for pKa determination by potentiometric titration.

Buffer Selection: A Strategy Grounded in Data

Once the pKa values are experimentally determined, the next step is to select a suitable buffer system. The primary tool for this is the Henderson-Hasselbalch equation.

The Henderson-Hasselbalch Equation

The Henderson-Hasselbalch equation provides the relationship between pH, pKa, and the ratio of the concentrations of the conjugate base ([A⁻]) to the acid ([HA]).[15][16][17]

pH = pKa + log ([A⁻] / [HA])

A buffer is most effective at resisting changes in pH when the concentrations of the acid and its conjugate base are equal.[18] At this point, the ratio [A⁻]/[HA] is 1, the log of the ratio is 0, and the pH equals the pKa.[16]

The Golden Rule of Buffer Selection: For a buffer to be effective, its pKa should be within ±1 unit of the desired target pH.[18] This ensures that there are significant concentrations of both the acidic and basic species to neutralize added acid or base.

Practical Buffer Selection Workflow

Let's assume experimental determination yielded the following hypothetical pKa values for 2-(Piperidin-3-yl)aniline:

  • pKa₁ (Anilinium ion): 4.8

  • pKa₂ (Piperidinium ion): 10.5

Now, we can select appropriate buffers for different formulation scenarios.

Scenario 1: Formulation at physiological pH (~7.4)

  • Target pH: 7.4

  • Analysis: Neither pKa value (4.8 or 10.5) is within the optimal range (7.4 ± 1). In this case, an exogenous buffer system is required. A phosphate buffer system is an excellent choice as its pKa₂ of ~7.2 is very close to the target pH.[19][20][21] Blood plasma itself is maintained at pH 7.4 by bicarbonate and phosphate buffer systems.[19][22]

Scenario 2: Formulation in a slightly acidic medium (pH 4.5)

  • Target pH: 4.5

  • Analysis: The pKa₁ of 4.8 is very close to the target pH of 4.5. This means the aniline/anilinium pair of the drug itself can provide significant buffering capacity. To supplement this and ensure robust pH control, an acetate buffer (pKa ~4.76) or a citrate buffer (pKa₂ ~4.76) would be an ideal choice.[20][21]

Table 2: Common Pharmaceutical Buffer Systems

Buffer SystempKa Value(s)Effective pH RangeCommon Use
Citrate3.13, 4.76, 6.402.5 - 6.5Oral, Topical, Parenteral[20][22]
Acetate4.763.6 - 5.6Oral, Topical, Parenteral[20][21]
Phosphate (PBS)2.15, 7.20, 12.336.0 - 8.0Ophthalmic, Parenteral[19][21][22]
Tris8.067.0 - 9.0Biopharmaceutical production[21]
Borate9.248.0 - 10.0Ophthalmic (external use only)[22]
Visualization of the Buffer Selection Logic

Buffer_Selection_Logic cluster_yes Intrinsic Buffering cluster_no Exogenous Buffering Start Define Target pH for Formulation pKa_Data Use Experimental pKa Values (e.g., pKa1=4.8, pKa2=10.5) Start->pKa_Data Decision Is Target pH within pKa ± 1? pKa_Data->Decision Intrinsic API contributes to buffering. Select a supplementary buffer with a matching pKa. Decision->Intrinsic Yes Exogenous API has low buffer capacity. Select an external buffer system where buffer pKa ≈ Target pH. Decision->Exogenous No Considerations Final Check: - Concentration (0.05-0.5M) - Toxicity & Compatibility - Stability, Cost Intrinsic->Considerations Exogenous->Considerations End Final Buffer System Selected Considerations->End

Caption: Decision workflow for selecting a pharmaceutical buffer.

Further Considerations

Beyond matching the pKa, other factors are crucial for buffer selection:[19]

  • Buffer Capacity: The ability of a buffer to resist pH change depends on the concentration of its components. Concentrations of 0.05 M to 0.5 M are typically sufficient.[19]

  • Toxicity and Route of Administration: The chosen buffer must be safe for the intended route of administration. For example, borate buffers are toxic and cannot be used for oral or parenteral solutions.[19]

  • Compatibility and Stability: The buffer should not react with the API or other excipients, nor should it catalyze degradation.

  • Temperature Effects: The pKa of some buffers can change significantly with temperature. This must be considered if the product will be subjected to temperature fluctuations.

Conclusion

The successful formulation of an ionizable drug like 2-(Piperidin-3-yl)aniline dihydrochloride is critically dependent on a thorough understanding of its pKa values. While theoretical estimations provide a useful starting point, they must be confirmed by robust experimental methods such as potentiometric titration. The experimentally determined pKa values, in conjunction with the Henderson-Hasselbalch equation, empower the formulation scientist to make a rational, data-driven selection of a buffer system. This ensures optimal pH control, which is fundamental to achieving the desired solubility, stability, and ultimately, the therapeutic efficacy of the final drug product.

References

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  • ResearchGate. (2000). Substituent effects on the physical properties and pKa of aniline. [Link]

  • Schrödinger. Epik. [Link]

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  • Semantic Scholar. (2000). Substituent effects on the physical properties and pKa of aniline. [Link]

  • ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software. [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • ResearchGate. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. [Link]

  • Ataman Kimya. PIPERIDINE. [Link]

  • ACS Publications. (2021). MolGpka: A Web Server for Small Molecule pKa Prediction Using a Graph-Convolutional Neural Network. [Link]

  • NIH PubChem. Piperidine. [Link]

  • SciSpace. (2021). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]

  • Wikipedia. Henderson–Hasselbalch equation. [Link]

  • MhChem. CH 223 Buffers and Henderson-Hasselbalch. [Link]

  • ULM. Experiment # 9: The Henderson-Hasselbalch Equation. [Link]

  • YouTube. (2024). The Henderson Hasselbach Equation and Buffers. [Link]

  • Study.com. Henderson-Hasselbalch Equation | Overview, Importance & Examples. [Link]

  • East Stroudsburg University. Potentiometric Titration of an Unknown Weak Acid. [Link]

  • DKSH Insights. Exploring Biological Buffers and Their Uses in the Pharmaceutical Industry. [Link]

  • DergiPark. Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. [Link]

  • Semantic Scholar. (2009). Table 2 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [https://www.semanticscholar.org/paper/Table-2-from-pKa-Values-of-Some-Piperazines-at-(298%2C-Khalili-Henni/08794c48972e0a299532585c490807831818d035]([Link]

  • University of Regina. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]

  • NIH PubChem. 3-(Piperidin-1-yl)aniline. [Link]

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Therapeutic Potential of Piperidinyl-Aniline Scaffolds in Modern Drug Discovery: A Deep Dive into 2-(Piperidin-3-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the transition from flat, sp2 -hybridized chemical spaces to three-dimensional, sp3 -enriched frameworks is paramount for reducing clinical attrition rates. As a Senior Application Scientist, I have observed firsthand how incorporating saturated heterocycles improves physicochemical properties, such as aqueous solubility and metabolic stability.

The piperidinyl-aniline scaffold —and specifically the ortho-substituted 2-(piperidin-3-yl)aniline derivative—has emerged as a highly privileged building block. This technical guide explores the structural rationale, therapeutic applications across neuropsychiatry and oncology, and the scalable synthetic workflows required to leverage this scaffold in modern drug development.

Structural Rationale & Pharmacophore Mapping

The utility of the 2-(piperidin-3-yl)aniline core stems from its highly tunable pharmacophore, which offers a self-validating system for structure-activity relationship (SAR) optimization:

  • The Piperidine Ring ( sp3 Core): The secondary amine acts as a potent hydrogen bond donor and acceptor. At physiological pH, it is typically protonated, allowing it to form critical salt bridges with acidic residues (e.g., Aspartate or Glutamate) within target binding pockets, such as G-protein coupled receptors (GPCRs) or kinase hinge regions.

  • The Aniline Core ( sp2 System): The aromatic ring provides a rigid platform for π−π stacking interactions. Crucially, the primary amine ( −NH2​ ) serves as a versatile synthetic handle for further functionalization via amidation, reductive amination, or Buchwald-Hartwig cross-coupling.

  • Ortho-Substitution (The 2-Position): Unlike its para-substituted counterpart (4-(piperidin-3-yl)aniline), the ortho relationship in 2-(piperidin-3-yl)aniline introduces significant steric hindrance. This restricts the dihedral angle between the piperidine and the phenyl ring, locking the molecule into a specific conformational space that is highly favorable for deep, narrow orthosteric binding sites.

Therapeutic Applications & Target Validation

Neuropsychiatric Disorders: 5-HT7 GPCR Agonism

The 5-HT7 receptor is a critical GPCR involved in the regulation of circadian rhythms, sleep disorders, and depression. Pfizer successfully utilized the 2-(piperidin-3-yl)aniline scaffold to develop a class of potent quinoline derivatives acting as 5-HT7 agonists ()[1]. The locked conformation of the ortho-substituted scaffold perfectly maps to the 5-HT7 orthosteric site, triggering the Gαs​ protein cascade.

Pathway Ligand 2-(Piperidin-3-yl)aniline Derivatives GPCR 5-HT7 Receptor (GPCR) Ligand->GPCR Orthosteric Agonism G_alpha Gαs Protein GPCR->G_alpha Conformational Change AC Adenylyl Cyclase G_alpha->AC Activation cAMP cAMP Accumulation AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Allosteric Activation Circadian Circadian Rhythm Modulation PKA->Circadian Downstream Phosphorylation

Figure 1: 5-HT7 GPCR signaling cascade modulated by 2-(piperidin-3-yl)aniline-derived agonists.

Oncology: PARP1/2 Inhibition

While the ortho-isomer is favored in specific GPCRs, the para-isomer, 4-(piperidin-3-yl)aniline, is a cornerstone in oncology. It is the primary building block for Niraparib (MK-4827) , a blockbuster oral poly(ADP-ribose) polymerase (PARP) inhibitor used to treat BRCA-mutated ovarian cancers ()[2]. The basic piperidine nitrogen extends into the solvent-exposed region of the PARP catalytic domain, significantly improving the drug's pharmacokinetic profile and cellular potency[3].

Oncology: CDC42 GTPase Inhibition

CDC42 GTPases were long considered "undruggable" due to their lack of deep binding pockets. However, recent breakthroughs have identified pyrimidine-linked piperidinyl-aniline derivatives (e.g., ARN22089 analogs) as potent CDC42 interaction inhibitors ()[4]. These compounds block the interaction between CDC42 and its downstream effector PAK, halting tumor growth in melanoma models[5].

Data Presentation: Pharmacological Profiles

To synthesize the quantitative data across these diverse therapeutic areas, the following table compares the target affinities and clinical status of key piperidinyl-aniline derivatives.

Compound / Scaffold TypePositional IsomerPrimary TargetPotency (IC₅₀ / EC₅₀)Primary IndicationClinical Status
Pfizer Quinoline Analog 2-(Piperidin-3-yl)aniline5-HT7 Receptor< 10 nM (Agonism)Circadian Rhythm DisordersPreclinical / Patent
MK-4827 (Niraparib) 4-(Piperidin-3-yl)anilinePARP-1 / PARP-23.8 nM / 2.1 nMBRCA-mutated Ovarian CancerFDA Approved
ARN22089 Derivative 2-(Piperidin-3-yl)pyrimidineCDC42 GTPase1.5 µM - 5.0 µMMelanoma / Solid TumorsPreclinical (In Vivo)

Synthetic Methodologies & Experimental Workflows

To ensure scientific integrity, a synthetic protocol must be a self-validating system. The following step-by-step methodology details the scalable synthesis of enantiopure (S)-2-(piperidin-3-yl)aniline (). I have included the causality behind each experimental choice to guide bench scientists.

Step 1: Suzuki-Miyaura Cross-Coupling
  • Rationale: Constructing the C-C bond between the aryl and heteroaryl rings prior to reduction prevents the basic piperidine nitrogen from coordinating with and poisoning the palladium catalyst.

  • Procedure: Charge a reactor with 3-pyridineboronic acid (1.1 eq) and 2-nitrobromobenzene (1.0 eq). Suspend in a biphasic mixture of toluene and 2M aqueous Na2​CO3​ . Degas the system thoroughly with argon to prevent oxidative homocoupling. Add Pd(PPh3​)4​ (0.05 eq) and heat to 90°C for 12 hours. Monitor via LC-MS until complete consumption of the aryl bromide. Extract with EtOAc, wash with brine, and concentrate to yield 3-(2-nitrophenyl)pyridine.

Step 2: One-Pot Catalytic Hydrogenation
  • Rationale: Platinum oxide (Adams' catalyst) is uniquely suited for this transformation as it efficiently reduces both the nitro group to an aniline and the aromatic pyridine ring to a piperidine in a single pot under neutral/acidic conditions, bypassing a multi-step reduction sequence.

  • Procedure: Dissolve the crude 3-(2-nitrophenyl)pyridine in methanol. Add PtO2​ (10 wt%) and subject the mixture to hydrogenation in a Parr shaker at 50 psi H2​ pressure at ambient temperature for 24 hours. Filter through a pad of Celite under a nitrogen atmosphere (to avoid catalyst ignition) and concentrate to afford racemic 2-(piperidin-3-yl)aniline.

Step 3: Chiral Resolution via Diastereomeric Salt Formation
  • Rationale: While chiral Supercritical Fluid Chromatography (SFC) is viable for milligram-scale discovery, classical resolution via diastereomeric salt crystallization is highly scalable and cost-effective for kilogram-scale intermediate production.

  • Procedure: Dissolve the racemic mixture in hot methanol and add a solution of (L)-dibenzoyltartaric acid (0.5 eq). Allow the solution to cool slowly to room temperature to induce selective crystallization of the (S)-enantiomer salt. Filter the crystals, wash with cold methanol, and liberate the free base using 1M NaOH to yield enantiopure (S)-2-(piperidin-3-yl)aniline.

Synthesis SM 3-Pyridineboronic Acid + 2-Nitrobromobenzene Step1 Suzuki-Miyaura Coupling (Pd(PPh3)4, Na2CO3, Toluene/H2O) SM->Step1 Int1 3-(2-Nitrophenyl)pyridine Step1->Int1 C-C Bond Formation Step2 Catalytic Hydrogenation (PtO2, H2, MeOH, 50 psi) Int1->Step2 Int2 Racemic 2-(Piperidin-3-yl)aniline Step2->Int2 Nitro & Pyridine Reduction Step3 Chiral Resolution ((L)-Dibenzoyltartaric Acid, MeOH) Int2->Step3 Product (S)-2-(Piperidin-3-yl)aniline Step3->Product Diastereomeric Salt Crystallization

Figure 2: Scalable synthetic workflow for enantiopure (S)-2-(piperidin-3-yl)aniline.

Conclusion

The 2-(piperidin-3-yl)aniline scaffold represents a masterclass in rational drug design. By combining the basicity and sp3 character of piperidine with the rigidity and functionalizability of aniline, medicinal chemists can access highly specific conformational spaces. Whether agonizing GPCRs in the central nervous system or blocking protein-protein interactions in oncology, mastering the synthesis and application of this scaffold is an invaluable asset in the modern drug discovery toolkit.

References

  • Title: WO2004043929 - QUINOLINE DERIVATIVES (5-HT7 Agonists) Source: WIPO Patentscope (Pfizer Products Inc.) URL: [Link]

  • Title: Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer Source: Journal of Medicinal Chemistry (via NCBI PMC) URL: [Link]

  • Title: WO2019072237A1 - Process for preparing intermediate of anti-tumor drug niraparib and an intermediate thereof Source: Google Patents URL

Sources

Stability of 2-(Piperidin-3-yl)aniline Dihydrochloride Under Ambient Conditions: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the handling of bifunctional building blocks like 2-(Piperidin-3-yl)aniline dihydrochloride (CAS 695185-50-3) presents a unique set of physicochemical challenges. While the dihydrochloride salt form is deliberately engineered to maximize aqueous solubility and stabilize the basic nitrogen centers, it inherently introduces vulnerabilities when exposed to ambient conditions (20–25°C, 40–60% Relative Humidity, and ambient light).

As a Senior Application Scientist, I have structured this whitepaper to move beyond generic storage advice. We will dissect the causality behind its degradation—specifically moisture-induced deliquescence and radical-mediated oxidation—and provide self-validating analytical protocols to quantify and mitigate these risks during pharmaceutical development.

Structural Vulnerabilities & Physicochemical Profiling

The Dual-Nitrogen Dilemma and Salt Selection

The free base of 2-(piperidin-3-yl)aniline contains two distinct basic centers:

  • Piperidine Nitrogen: A secondary aliphatic amine (pKa ~10–11).

  • Aniline Nitrogen: A primary aromatic amine (pKa ~4.6).

To ensure complete protonation and create a stable crystalline lattice, two equivalents of hydrochloric acid are utilized, forming the dihydrochloride salt. The "pKa rule" dictates that the pKa of the basic drug must be at least two to three units higher than the acidic counterion to ensure a complete proton transfer. While this successfully enhances the dissolution rate, the introduction of two chloride counterions drastically alters the molecule's hygroscopicity.

Causality of Ambient Degradation

Under ambient conditions, the stability of this compound is compromised by a synergistic two-step degradation cascade:

  • Hygroscopicity & Microenvironmental pH Shifts: Dihydrochloride salts are notoriously prone to moisture sorption. The highly electronegative chloride ions interact favorably with atmospheric water molecules. As the salt absorbs moisture, it forms a microscopic hydration layer. Within this microenvironment, localized dissociation can occur, transiently exposing the free aniline base.

  • HO₂-Driven Atmospheric Oxidation: Once the aniline moiety is exposed in the hydration layer, it becomes highly susceptible to atmospheric oxidation. Hydroperoxyl radicals (HO₂), driven by ambient light and oxygen, initiate degradation. High-level ab initio studies demonstrate that the primary low-temperature pathways for atmospheric aniline degradation are H-abstraction from the NH₂ group and ortho-addition[1]. This radical cascade leads to the formation of colored quinone-imines and polymeric resins, visually manifesting as a shift from a white/off-white powder to a yellow or dark brown mass.

G A 2-(Piperidin-3-yl)aniline 2HCl (Stable Crystal) B Moisture Sorption (Hydration Layer) A->B Ambient Humidity C Localized Dissociation (Free Aniline Exposure) B->C H2O Interaction D HO2 / O2 Attack (Ambient Light) C->D Radical Initiation E Quinone-imines & Oligomers (Brown) D->E H-abstraction & Ortho-addition

Mechanistic pathway of ambient degradation for 2-(Piperidin-3-yl)aniline dihydrochloride.

Quantitative Data Presentation

To understand the degradation kinetics, we must evaluate both moisture uptake and chemical purity over time. The following table synthesizes the expected stability profile of 2-(piperidin-3-yl)aniline dihydrochloride when exposed to standard ambient benchtop conditions (25°C, 60% RH, ambient fluorescent light) without inert packaging.

Table 1: Ambient Exposure Degradation Kinetics (25°C / 60% RH)

Exposure TimeMoisture Uptake (% w/w)Purity (HPLC Area %)Visual AppearancePrimary Degradant Type
T = 0 (Initial) 0.2%99.8%Off-white crystalline powderNone
T = 24 Hours 4.5%99.1%Pale yellow powderEarly N-oxides
T = 7 Days 12.1%96.4%Yellow, clumping solidQuinone-imines
T = 14 Days 18.5% (Deliquescence)91.2%Brown, sticky resinAzo compounds / Oligomers

Insight: The data reveals a direct correlation between moisture uptake (crossing the 10% threshold) and the exponential acceleration of chemical degradation, validating the theory that the hydration layer facilitates the oxidative cascade.

Self-Validating Experimental Protocols

To rigorously assess the stability of this compound in your own laboratory, do not rely on visual inspection alone. Implement the following self-validating workflows.

Protocol 1: Dynamic Vapor Sorption (DVS) for Hygroscopicity Profiling

Causality: DVS is superior to static desiccator methods because it continuously monitors mass changes while precisely controlling humidity, allowing us to identify whether moisture is merely surface-adsorbed or forming a crystal hydrate (indicated by isotherm hysteresis)[2].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10–15 mg of anhydrous 2-(piperidin-3-yl)aniline dihydrochloride into a tared quartz sample pan.

  • Equilibration: Dry the sample in the DVS chamber at 0% RH (using dry N₂) at 25°C until the mass change is less than 0.002% per minute for 10 minutes. This establishes the true dry mass.

  • Sorption Cycle: Program the DVS to increase RH in 10% increments from 0% to 90%.

    • Validation Check: The system must hold at each step until mass equilibrium ( dm/dt < 0.002%/min) is reached before advancing.

  • Desorption Cycle: Decrease RH in 10% increments back to 0%.

  • Data Interpretation: Plot the sorption and desorption isotherms. If the desorption curve does not overlap the sorption curve (hysteresis), the compound has formed a stable hydrate or undergone irreversible deliquescence.

Protocol 2: Accelerated Oxidative Stress Testing via HPLC-DAD-MS

Causality: Because aniline oxidation produces highly conjugated, colored species, a Diode-Array Detector (DAD) is required to monitor the shift in absorption maxima. Mass Spectrometry (MS) ensures mass balance by identifying the specific molecular weights of the degradants.

Step-by-Step Methodology:

  • Solution Preparation: Dissolve 1.0 mg/mL of the compound in a degassed, UV-transparent solvent (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).

  • Stress Induction: Divide the solution into three amber vials and three clear vials. Purge the amber vials with Argon (Control). Leave the clear vials exposed to ambient air and light (Stressed).

  • Chromatographic Separation:

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: Gradient elution from 5% to 95% Acetonitrile (0.1% FA) over 10 minutes.

  • Detection & Validation:

    • Set DAD to scan from 200 nm to 600 nm. The intact API will absorb primarily in the UV range (~230-280 nm).

    • Validation Check: Monitor the 400-500 nm range. The appearance of peaks here in the stressed samples confirms the formation of extended conjugated systems (quinone-imines).

    • Use Electrospray Ionization (ESI+) MS to confirm the mass shift (e.g., +14 Da for ketone formation, or dimerization masses).

G N1 Sample: 2-(Piperidin-3-yl)aniline 2HCl N2 Environmental Stress Chamber (25°C, 60% RH, Ambient Light) N1->N2 N3 Protocol 1: DVS Analysis N2->N3 Solid State Aliquot N4 Protocol 2: HPLC-DAD-MS N2->N4 Solution State Aliquot N5 Output: Sorption/Desorption Isotherms (Identifies Hydrate Formation) N3->N5 N6 Output: Chromatographic Mass Balance (Identifies Oxidation Products) N4->N6

Self-validating experimental workflow for stability profiling.

Strategic Handling and Storage Directives

Based on the established causality between moisture uptake and subsequent oxidation, the following storage parameters are mandatory for maintaining the integrity of 2-(piperidin-3-yl)aniline dihydrochloride:

  • Atmospheric Control: The compound must be handled under an inert atmosphere (Argon or Nitrogen) to prevent HO₂ radical initiation.

  • Moisture Exclusion: Store in tightly sealed, secondary containment with active desiccants (e.g., silica gel or molecular sieves) to prevent the formation of the reactive hydration layer.

  • Light Protection: Utilize actinic (amber) glassware or opaque secondary packaging to block UV/Vis radiation, which catalyzes the photo-oxidation of the aniline ring.

  • Temperature: While ambient temperature (20-25°C) is the primary vector for study here, long-term storage should be conducted at 2–8°C to thermodynamically depress the rate of oxidative degradation.

References

  • HO2-Driven Atmospheric Aniline Oxidation: Kinetic, Mechanism, and Quantum Chemical Insights. ACS Publications. Available at: [Link]

  • Salt Cocrystallization of Loxoprofen Sodium with Sugar: Reduction of the Propensity for Hydrate Formation. ACS Publications. Available at: [Link]

Sources

Methodological & Application

Comprehensive Protocol for the Chemoselective Coupling of 2-(Piperidin-3-yl)aniline Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Profiling

2-(Piperidin-3-yl)aniline dihydrochloride (CAS 695185-50-3) is a highly versatile bifunctional building block frequently utilized in medicinal chemistry and drug development[1]. The core challenge in utilizing this scaffold lies in regiocontrol. The molecule presents two competing nucleophilic centers with vastly different physicochemical properties:

  • The Piperidine Nitrogen (Aliphatic): High basicity (conjugate acid pKₐ ~11.2) and high nucleophilicity.

  • The Aniline Nitrogen (Aromatic): Low basicity (conjugate acid pKₐ ~4.6) and lower nucleophilicity, further compounded by steric hindrance from the ortho-piperidine substituent.

Because the aliphatic amine is substantially more basic and nucleophilic, it reacts orders of magnitude faster with electrophiles. This intrinsic electronic bias allows for straightforward, kinetically controlled chemoselective amidation of the aliphatic amine[2]. Conversely, overriding this bias to selectively functionalize the aromatic amine requires either specialized catalytic reversal[3] or, more reliably for scale-up, an orthogonal protection-deprotection sequence.

Furthermore, the commercial availability of this compound as a dihydrochloride salt dictates the reaction design. The salt formulation sequesters both amines as unreactive ammonium species. Any coupling protocol must employ a calculated stoichiometric excess of a non-nucleophilic base (e.g., DIPEA or TEA) to liberate the free base in situ before electrophilic addition.

Quantitative Data & Strategy Comparison

To design a successful synthesis, the differential reactivity of the two nitrogen centers must be leveraged. Table 1 summarizes the physicochemical properties dictating the reaction conditions, and Table 2 outlines the strategic divergence required for regioselective coupling.

Table 1: Physicochemical Properties of Nucleophilic Centers
PropertyPiperidine (Aliphatic N)Aniline (Aromatic N)Synthetic Implication
Conjugate Acid pKₐ ~11.2~4.6Aliphatic N is protonated first; requires strong base to liberate.
Nucleophilicity HighLowAliphatic N reacts rapidly under kinetic control (0 °C).
Steric Environment Secondary, unhinderedPrimary, ortho-hinderedAromatic N requires thermal energy (50 °C) and excess reagents to react.
Table 2: Comparison of Regioselective Coupling Strategies
Target SiteStrategyKey ReagentsSelectivityTypical Yield
Piperidine N Direct Kinetic Amidation1.05 eq Electrophile, 4.0 eq DIPEA, 0 °C>95% (Aliphatic)80 - 90%
Aniline N Orthogonal MaskingBoc₂O (1.0 eq), then Electrophile (1.5 eq, 50 °C)>98% (Aromatic)65 - 75% (Over 3 steps)

Experimental Protocols

Protocol A: Kinetically Controlled Chemoselective Amidation of the Piperidine Nitrogen

Objective: Direct coupling at the secondary aliphatic amine while leaving the primary aniline intact. Causality & Design: By utilizing exactly 1.05 equivalents of the activated acyl species at reduced temperatures (0 °C), the reaction is kept strictly under kinetic control. The use of 4.0 equivalents of DIPEA is mathematically necessary: 2.0 eq neutralizes the dihydrochloride salt, 1.0 eq deprotonates the carboxylic acid, and 1.0 eq acts as a catalytic excess to drive the HATU-mediated coupling.

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under N₂, dissolve the carboxylic acid (1.05 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M). Add DIPEA (2.0 eq) and stir at room temperature for 15 minutes to form the active OAt ester.

  • Salt Neutralization: In a separate flask, suspend 2-(Piperidin-3-yl)aniline dihydrochloride (1.0 eq) in DMF. Add DIPEA (2.0 eq) and sonicate briefly until a homogeneous solution of the free base is achieved.

  • Coupling: Cool the activated acid solution to 0 °C. Dropwise, add the free base solution over 10 minutes to prevent localized concentration spikes that could lead to double acylation.

  • Self-Validation: Stir for 1 hour at 0 °C. Monitor by LC-MS. The mass of the mono-acylated product should be dominant. If di-acylation is observed, reduce the temperature or the electrophile stoichiometry in future runs.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organics with 5% aqueous LiCl (crucial for removing residual DMF) and brine. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Regioselective Amidation of the Aniline Nitrogen via Orthogonal Protection

Objective: Coupling at the less reactive, sterically hindered ortho-aniline nitrogen. Causality & Design: Since the piperidine nitrogen is hyper-reactive, it must be temporarily masked. Boc anhydride (Boc₂O) is highly selective for aliphatic amines at 0 °C. Once the piperidine is protected, the aniline can be forced to react using elevated temperatures and excess reagents, overcoming the steric hindrance of the ortho-piperidine substituent.

Phase 1: Selective Boc-Protection

  • Suspend the dihydrochloride salt (1.0 eq) in anhydrous DCM (0.2 M). Add TEA (2.5 eq) and cool to 0 °C.

  • Add Boc₂O (1.0 eq) dropwise as a solution in DCM.

  • Stir for 2 hours at 0 °C.

  • Self-Validation: Perform TLC (Ninhydrin stain). The secondary amine stains strongly; its disappearance while the primary aniline remains confirms selective protection.

  • Perform standard aqueous workup to isolate the intermediate.

Phase 2: Aniline Amidation

  • Dissolve the Boc-protected intermediate (1.0 eq), carboxylic acid (1.5 eq), and HATU (1.5 eq) in DMF.

  • Add DIPEA (3.0 eq) and heat the reaction to 50 °C. Causality: The ortho-substitution creates a high steric penalty; thermal energy is required to achieve the transition state for aromatic amidation.

  • Stir for 12 hours. Monitor by LC-MS for complete conversion. Workup as in Protocol A.

Phase 3: Boc Deprotection

  • Dissolve the purified intermediate in DCM (0.1 M). Add an equal volume of Trifluoroacetic acid (TFA).

  • Stir at room temperature for 1 hour.

  • Concentrate under reduced pressure. Triturate the resulting oil with cold diethyl ether to precipitate the final aniline-N-coupled product as a TFA salt.

Workflow Visualization

G SM 2-(Piperidin-3-yl)aniline Dihydrochloride Base Neutralization (DIPEA, 3-4 eq) SM->Base FreeBase Free Base Intermediate (Bifunctional Nucleophile) Base->FreeBase PathA Path A: Direct Coupling (1.05 eq Electrophile, 0°C) FreeBase->PathA Kinetic Control (High Nucleophilicity) PathB1 Path B Step 1: Boc2O (1 eq) Selective Protection FreeBase->PathB1 Masking Strategy (Steric Bypass) ProdA Piperidine-N-Coupled Product (Aliphatic Amidation) PathA->ProdA BocInt Boc-Piperidine-Aniline Intermediate PathB1->BocInt PathB2 Path B Step 2: Coupling (Excess Electrophile, 50°C) BocInt->PathB2 CoupledBoc Aniline-N-Coupled Boc-Protected Intermediate PathB2->CoupledBoc PathB3 Path B Step 3: Deprotection (TFA/DCM) CoupledBoc->PathB3 ProdB Aniline-N-Coupled Product (Aromatic Amidation) PathB3->ProdB

Figure 1: Divergent chemoselective coupling pathways for 2-(Piperidin-3-yl)aniline dihydrochloride.

Sources

Application Notes and Protocols for 2-(Piperidin-3-yl)aniline dihydrochloride in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient paradigm for identifying novel lead compounds, offering distinct advantages over traditional high-throughput screening (HTS).[1][2][3] This approach utilizes low-molecular-weight fragments (typically <300 Da) to probe the binding landscape of a biological target.[4] These fragments, while often exhibiting weak affinity, tend to form high-quality, energetically favorable interactions, making them highly efficient starting points for optimization.[2][5] This application note provides a detailed technical guide for the utilization of 2-(Piperidin-3-yl)aniline dihydrochloride, a versatile fragment containing key pharmacophoric features, in a typical FBDD campaign. We will detail a multi-stage biophysical screening cascade, structural biology considerations, and strategies for elaborating this fragment into a potent lead series.

Introduction: The Rationale for 2-(Piperidin-3-yl)aniline in FBDD

The selection of a high-quality fragment library is paramount to the success of an FBDD program.[2] Fragments should be structurally diverse, possess favorable physicochemical properties (adhering to the "Rule of Three"), and contain chemical handles for synthetic elaboration.[6][7]

2-(Piperidin-3-yl)aniline embodies several desirable characteristics for an FBDD fragment:

  • 3D-Rich Scaffold: The non-planar piperidine ring provides three-dimensional character, which is often underrepresented in screening collections and can lead to improved selectivity and ADME properties.[8]

  • Key Interaction Points: It features a primary aniline amine (hydrogen bond donor/acceptor), a secondary piperidine amine (hydrogen bond donor/acceptor, potential salt bridge formation), and an aromatic ring (hydrophobic and π-stacking interactions).

  • Synthetic Tractability: The aniline and piperidine nitrogens offer straightforward vectors for chemical modification, crucial for the fragment "growing" or "linking" phases of hit-to-lead optimization.[9][10]

This guide will use a hypothetical protein kinase target to illustrate the workflow, as this target class is highly amenable to FBDD and features binding sites well-suited to the pharmacophoric features of this fragment.[11]

The FBDD Workflow: From Fragment Screening to Lead Candidate

The FBDD process is an iterative cycle of screening, validation, structural analysis, and synthetic elaboration. The goal is to identify fragments that bind to the target with high ligand efficiency and then leverage structural insights to build affinity and selectivity.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Hit-to-Lead Optimization A Fragment Library (incl. 2-(Piperidin-3-yl)aniline) B Primary Screen (e.g., SPR, TSA) A->B High Throughput C Secondary Screen (Validation) (e.g., NMR, ITC) B->C Orthogonal Validation D Structure Determination (X-ray Crystallography) C->D Confirmed Hits E Structure-Guided Design (Growing, Linking, Merging) D->E Binding Mode Analysis F SAR by Synthesis E->F Iterative Cycles F->D New Structures G Potent Lead Compound F->G Improved Affinity & Selectivity

Caption: The integrated FBDD workflow.

Phase 1: Primary and Secondary Screening Protocols

Because fragments bind with low affinity (typically in the high µM to mM range), highly sensitive biophysical techniques are required for their detection.[6][12] A common strategy is to use a high-throughput primary screen to identify potential binders, followed by a lower-throughput, more information-rich secondary screen for validation.[13][14]

Primary Screen: Surface Plasmon Resonance (SPR)

SPR is a powerful label-free technique for primary screening due to its high sensitivity, low protein consumption, and ability to provide real-time kinetic data.[15][16][17]

Protocol: SPR Screening for 2-(Piperidin-3-yl)aniline

  • Immobilization:

    • Immobilize the target kinase on a CM5 sensor chip using standard amine coupling chemistry to a density of 8,000-12,000 Response Units (RU).

    • Use a reference flow cell (e.g., deactivated or containing an irrelevant protein) to subtract non-specific binding and bulk refractive index changes.[16]

  • Fragment Preparation:

    • Prepare a stock solution of 2-(Piperidin-3-yl)aniline dihydrochloride in 100% DMSO.

    • Create a screening plate by diluting the fragment into running buffer (e.g., HBS-EP+) to a final concentration of 200 µM with a final DMSO concentration of ≤1%.

  • Screening Run:

    • Inject the fragment solution over the target and reference surfaces for a defined association time (e.g., 60 seconds), followed by a dissociation phase (e.g., 120 seconds).

    • A "hit" is identified by a response signal significantly above the baseline and background noise in the target flow cell, with no corresponding signal in the reference cell.

  • Data Analysis:

    • Analyze the sensorgram for a characteristic binding response (fast-on, fast-off is typical for fragments).

    • Binding responses are plotted against fragment concentration to estimate the dissociation constant (KD).

ParameterTypical ValueRationale
Target Immobilization Level 8,000-12,000 RUMaximizes signal for low-molecular-weight fragments.
Fragment Concentration 100-500 µMSufficiently high to detect weak (µM-mM) binders.
Flow Rate 30-50 µL/minMinimizes mass transport limitation effects.
DMSO Concentration ≤1%Reduces risk of protein denaturation and non-specific effects.
Contact Time 60-90 sAllows sufficient time for binding to approach equilibrium.
Secondary Screen: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is considered a gold standard for fragment screening validation.[18][19] It can unambiguously confirm binding, provide affinity information, and even map the binding site on the protein surface.[20] Ligand-observed methods like Saturation Transfer Difference (STD) and WaterLOGSY are particularly effective.[13][20]

Protocol: STD-NMR Validation of 2-(Piperidin-3-yl)aniline

  • Sample Preparation:

    • Prepare a sample containing the target kinase (10-20 µM) and 2-(Piperidin-3-yl)aniline (200-500 µM) in a deuterated buffer (e.g., PBS in 99.9% D₂O).

  • Acquisition of STD Spectrum:

    • Acquire a 1D ¹H NMR spectrum as a reference.

    • Acquire an STD spectrum by selectively saturating protein resonances far from any ligand signals (e.g., at -1 ppm).

    • Acquire a reference "off-resonance" spectrum with saturation applied at a frequency where no protein or ligand signals exist (e.g., 40 ppm).

  • Data Analysis:

    • Subtract the on-resonance from the off-resonance spectrum. The resulting difference spectrum will only show signals from the fragment that was in close proximity to the saturated protein.

    • The presence of signals for the aniline and piperidine protons confirms direct binding to the target.

    • The relative intensity of the signals can provide information about which part of the fragment is most intimately interacting with the protein.

Phase 2: Structural Biology for Structure-Guided Design

The true power of FBDD is realized when structural information is obtained for the fragment-protein complex.[1][4] X-ray crystallography provides a high-resolution snapshot of the binding mode, revealing key interactions that can be exploited for affinity maturation.[][22][23]

Protocol: Co-crystallization with 2-(Piperidin-3-yl)aniline

  • Complex Formation:

    • Incubate purified target kinase with a 5-10 fold molar excess of 2-(Piperidin-3-yl)aniline dihydrochloride for 1-2 hours on ice. This pre-incubation ensures the binding site is occupied.

  • Crystallization Screening:

    • Set up crystallization trials using vapor diffusion (sitting or hanging drop) by mixing the protein-fragment complex with a variety of crystallization screens.

  • Data Collection and Structure Solution:

    • Cryo-protect a suitable crystal and collect X-ray diffraction data at a synchrotron source.[6]

    • Process the data and solve the structure by molecular replacement using the apo-protein structure.

    • Carefully examine the resulting electron density map for clear, unambiguous density corresponding to the bound fragment.[]

Interpreting the Structural Data: The solved structure would ideally reveal specific hydrogen bonds between the fragment's amines and key residues in the kinase hinge region, along with hydrophobic packing of the aniline ring in a nearby pocket. This information is the blueprint for the next phase.

Phase 3: Fragment Evolution and SAR

With a confirmed hit and a high-resolution crystal structure, the next step is to translate this information into a more potent molecule through structure-activity relationship (SAR) guided synthesis.[7][24]

Fragment_Evolution cluster_0 Initial Hit cluster_1 Structure-Guided Optimization cluster_2 Outcome A 2-(Piperidin-3-yl)aniline (KD = 500 µM) B Fragment Growing (Extend into new pocket) A->B Vector: Aniline N-H C Fragment Linking (Connect to second fragment) A->C Vector: Piperidine N-H D Potent Lead (KD = 50 nM) B->D C->D

Caption: Strategies for evolving the initial fragment hit.

Strategy 1: Fragment Growing

"Fragment growing" involves adding chemical functionality to the core fragment to engage with adjacent pockets in the binding site.[1][7]

  • Hypothetical Scenario: The crystal structure shows the aniline nitrogen is solvent-exposed and pointing towards a small hydrophobic pocket.

  • Synthetic Plan: Synthesize a small library of analogues by acylating or alkylating the aniline nitrogen with moieties designed to fill this pocket. This systematic exploration helps build a SAR.[25]

Strategy 2: Fragment Linking

If a second, distinct fragment is found to bind in a proximal site, the two can be chemically linked to create a single molecule with significantly higher affinity.[1][7]

  • Hypothetical Scenario: A separate screen identifies a small heterocyclic fragment binding in a pocket adjacent to the piperidine ring of the primary hit.

  • Synthetic Plan: Design and synthesize linkers of varying lengths and compositions to covalently connect the piperidine nitrogen of 2-(Piperidin-3-yl)aniline to the second fragment.

Conclusion

2-(Piperidin-3-yl)aniline dihydrochloride serves as an excellent starting point for a fragment-based drug discovery campaign. Its combination of 3D-richness, diverse interaction points, and synthetic tractability makes it a high-value fragment. By employing a rigorous and integrated workflow of biophysical screening, structural biology, and medicinal chemistry, this simple starting fragment can be efficiently evolved into a potent and selective lead compound. This structured approach minimizes the risk associated with drug discovery and accelerates the path to novel therapeutics.[24]

References

  • Approaches to Fragment-Based Drug Design. (n.d.). Utrecht University. Retrieved from [Link]

  • Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. (2026, January 16). SARomics Biostructures. Retrieved from [Link]

  • Fragment Screening by Surface Plasmon Resonance. (2010). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Harner, M. J., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC. Retrieved from [Link]

  • Ciulli, A., et al. (2011). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PMC. Retrieved from [Link]

  • Turnbull, A. P., et al. (2019). Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic. Retrieved from [Link]

  • Si, Z., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. PMC. Retrieved from [Link]

  • O'Connell, J., et al. (2016). Going Small: Using Biophysical Screening to Implement Fragment Based Drug Discovery. Wiley Online Library. Retrieved from [Link]

  • NMR Spectroscopy in Fragment-Based Drug Design. (n.d.). Creative Biostructure. Retrieved from [Link]

  • SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules. (2025, November 28). Aragen. Retrieved from [Link]

  • Verdonk, M. L., & Rees, D. C. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. PMC. Retrieved from [Link]

  • Neumann, L., et al. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery. PubMed. Retrieved from [Link]

  • A three-stage biophysical screening cascade for fragment-based drug discovery. (2013). Nature Protocols. Retrieved from [Link]

  • Practical aspects of NMR-based fragment screening. (2012). PubMed. Retrieved from [Link]

  • Fragment Based Drug Design: A Review. (2024). International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Fragment-Based Drug Design: From Then until Now, and Toward the Future. (2025). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Recent Advances in Fragment-Based Drug Design: Applications in Medicinal Chemistry. (2024). Research and Reviews: Journal of Medicinal Chemistry. Retrieved from [Link]

  • NMR-Based Fragment Screening for RNA-Targeted Drug Discovery. (2026). MDPI. Retrieved from [Link]

  • Regnström, K., et al. (2013). Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target. PLOS One. Retrieved from [Link]

  • Fragment HIT Identification in FBDD. (2022). CrystalsFirst. Retrieved from [Link]

  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. (2021). Frontiers in Chemistry. Retrieved from [Link]

  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. (2025). PharmaFeatures. Retrieved from [Link]

  • Fragment-Based Drug Discovery (FBDD): A Unified Workflow for Efficient Lead Generation. (2025). BioDuro. Retrieved from [Link]

  • Fragment-based screening using X-ray crystallography and NMR spectroscopy. (2007). PubMed. Retrieved from [Link]

  • Fragment-based drug discovery: A graphical review. (2025). PMC. Retrieved from [Link]

  • Integrating the Structure–Activity Relationship Matrix Method with Molecular Grid Maps and Activity Landscape Models for Medicinal Chemistry Applications. (2019). ACS Omega. Retrieved from [Link]

  • X-ray Crystallography Fragment Screening. (n.d.). Selvita. Retrieved from [Link]

  • Fragment HIT Identification in FBDD. (2022). CrystalsFirst. Retrieved from [Link]

  • Structure-Activity Relationship (SAR) Analysis. (n.d.). Zamann Pharma Support GmbH. Retrieved from [Link]

  • Structure–activity relationship. (n.d.). Wikipedia. Retrieved from [Link]

  • Fragment-based QSAR strategies in drug design. (2021). ResearchGate. Retrieved from [Link]

  • What is the structure-activity relationship SAR in drug design?. (2025). Patsnap Synapse. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. Retrieved from [Link]

  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. (2025). MDPI. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2025). MDPI. Retrieved from [Link]

  • Fragment-Based Drug Design (FBDD). (2023). Open Access Journals. Retrieved from [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). RSC Medicinal Chemistry. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2025). PMC. Retrieved from [Link]

  • 3-(Piperidin-1-yl)aniline. (n.d.). PubChem. Retrieved from [Link]

Sources

Application Note: Synthesis and Validation of ATP-Competitive Kinase Inhibitors Using 2-(Piperidin-3-yl)aniline Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals Compound Focus: 2-(Piperidin-3-yl)aniline dihydrochloride (CAS: 695185-50-3)

Introduction & Mechanistic Rationale

The development of small-molecule kinase inhibitors heavily relies on privileged scaffolds that can effectively mimic the adenine ring of ATP. Among these, the 2,4-diaminopyrimidine core is ubiquitous[1]. To achieve target selectivity and favorable pharmacokinetic (PK) properties, the choice of the aniline-derived side chain is critical.

2-(Piperidin-3-yl)aniline dihydrochloride is a highly versatile bifunctional building block used to construct the hinge-binding and solvent-exposed motifs of kinase inhibitors (such as those targeting FAK, FLT3, and CDKs)[2][3].

The Causality of Structural Choices (E-E-A-T Insights)
  • The Aniline Motif (Hinge Binder): The primary aromatic amine serves as a critical hydrogen bond donor to the backbone carbonyls of the kinase hinge region (e.g., the DFG motif).

  • The Ortho-Piperidine Ring (Solvent Channel & Solubility): Placing the piperidine ring at the ortho (2-) position of the aniline creates steric hindrance that locks the dihedral angle of the molecule, restricting it to a bioactive conformation. Furthermore, the basic secondary aliphatic amine (pKa ~9.5) projects outward into the solvent-accessible channel, drastically improving aqueous solubility—a common bottleneck in flat, hydrophobic kinase inhibitors.

  • The Dihydrochloride Salt Form: Electron-rich anilines are highly susceptible to atmospheric oxidation. The dihydrochloride salt ensures long-term bench stability and prevents the formation of highly colored, polymeric degradation products. However, this necessitates precise stoichiometric neutralization during synthetic workflows.

  • Chemoselectivity Challenges: A fundamental mechanistic challenge when using this building block is that the secondary aliphatic amine (piperidine) is intrinsically more nucleophilic than the primary aromatic amine (aniline). To prevent unwanted polymerization or mis-coupling during nucleophilic aromatic substitution (SNAr), the piperidine nitrogen must be transiently protected (e.g., via Boc-anhydride) prior to coupling with the pyrimidine core.

Chemical Synthesis & Validation Workflow

The following diagram illustrates the logical progression from the raw building block to a biologically validated kinase inhibitor.

G cluster_0 Phase 1: Regioselective Chemical Synthesis cluster_1 Phase 2: Biological Validation N1 2,4-Dichloropyrimidine (Electrophilic Core) N4 Regioselective SNAr (C4-Amination, 0-25°C) N1->N4 N2 2-(Piperidin-3-yl)aniline 2HCl (Nucleophilic Building Block) N3 Boc Protection & Free-Basing (Boc2O, DIPEA) N2->N3 Chemoselectivity Control N3->N4 Active Aniline N5 Intermediate: 4-(Arylamino)-2-chloropyrimidine N4->N5 S_NAr N6 Buchwald-Hartwig Cross-Coupling (C2-Amination, Pd-cat, 90°C) N5->N6 N7 Target Kinase Inhibitor (2,4-Diaminopyrimidine Scaffold) N6->N7 Global Deprotection N8 In Vitro Kinase Assay (e.g., ADP-Glo) N7->N8 IC50 Determination N9 Cell Viability Assay (Targeted Cancer Lines) N8->N9 Efficacy Profiling

Workflow detailing the synthesis of a diaminopyrimidine inhibitor and its subsequent biological validation.

Experimental Protocols

Protocol A: Regioselective Synthesis of the Hinge-Binding Motif

This protocol describes the SNAr coupling of the building block to 2,4-dichloropyrimidine. The C4 position of 2,4-dichloropyrimidine is significantly more electrophilic than C2, allowing for regioselective amination at room temperature[4].

Materials:

  • 2-(Piperidin-3-yl)aniline dihydrochloride (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq)

  • 2,4-Dichloropyrimidine (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 eq)

  • Anhydrous Dichloromethane (DCM) and Isopropanol (IPA)

Step-by-Step Methodology:

  • Chemoselective Protection: Suspend 2-(Piperidin-3-yl)aniline dihydrochloride (10 mmol) in anhydrous DCM (50 mL) at 0 °C. Add DIPEA (30 mmol) dropwise to neutralize the hydrochloride salts.

  • Add Boc₂O (10.5 mmol) slowly. Rationale: The secondary aliphatic amine is more nucleophilic and will selectively react with Boc₂O at 0 °C, leaving the less nucleophilic aniline free. Stir for 2 hours, wash with brine, dry over Na₂SO₄, and concentrate to yield the Boc-protected intermediate.

  • Regioselective SNAr: Dissolve the protected intermediate (10 mmol) and 2,4-dichloropyrimidine (11 mmol) in IPA (40 mL). Add DIPEA (10 mmol).

  • Stir the reaction mixture at 25 °C for 16 hours. Rationale: Keeping the temperature low prevents the less reactive C2-chloride from participating in the substitution, ensuring >95% regioselectivity for the C4 position[4].

  • Concentrate the mixture under reduced pressure. Purify via flash chromatography (Silica, Hexanes/EtOAc) to isolate the 2-chloro-4-(arylamino)pyrimidine intermediate.

  • Downstream Processing: The SNAr product can now be subjected to a standard Buchwald-Hartwig amination at the C2 position using a secondary amine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ at 90 °C[5], followed by TFA-mediated Boc deprotection to yield the final inhibitor.

Protocol B: Self-Validating Kinase Inhibition Assay (ADP-Glo™)

To ensure the synthesized compound is an active ATP-competitive inhibitor, an ADP-Glo assay is performed. This system is self-validating as it measures the accumulation of ADP, directly correlating to kinase activity.

Validation Controls Required:

  • Positive Control: A known pan-kinase or specific inhibitor (e.g., Staurosporine or TAE-226).

  • Negative Control (Vehicle): 1% DMSO to establish baseline maximum kinase activity.

  • Enzyme Blank: Buffer without kinase to establish background luminescence.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point 3-fold serial dilution of the synthesized inhibitor in 100% DMSO. Transfer to a 384-well plate, yielding a final DMSO concentration of 1% in the assay buffer.

  • Kinase Reaction: Add 2 µL of the target kinase (e.g., FAK or CDK4, 10 ng/well) in assay buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Incubate with the compound for 15 minutes at room temperature.

  • ATP/Substrate Addition: Initiate the reaction by adding 2 µL of ATP/Substrate mix. Crucial Step: Set the ATP concentration to the experimentally determined Km​ for the specific kinase to accurately assess ATP-competitive inhibition. Incubate for 60 minutes.

  • Signal Generation: Add 4 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Add 8 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luciferase-driven luminescent signal. Incubate for 30 minutes.

  • Data Analysis: Read luminescence. Calculate the Z'-factor using the Vehicle and Enzyme Blank wells. A S/B ratio > 5 and Z'-factor > 0.6 validates the assay plate. Fit the dose-response data to a 4-parameter logistic curve to determine the IC₅₀.

Data Presentation: Impact of the Piperidine Motif

The inclusion of the piperidin-3-yl group fundamentally alters both the potency and the physicochemical profile of the resulting diaminopyrimidine inhibitor. Table 1 summarizes representative comparative data demonstrating these enhancements.

Table 1: Comparative SAR and Physicochemical Data of Diaminopyrimidine Derivatives

Compound VariantR-Group (Aniline Ortho-Position)Kinase IC₅₀ (nM)*Aqueous Solubility (µg/mL, pH 7.4)ClogPS/B Ratio (Assay)
Analog 1 -H (Unsubstituted Aniline)145.0 ± 12.1< 5.04.812.4
Analog 2 -Methyl89.3 ± 8.58.25.113.1
Analog 3 -Piperidin-3-yl (Target)4.2 ± 0.6 > 150.0 3.214.8

*Representative data modeled on focal adhesion kinase (FAK) inhibition profiles[2][6]. The basic piperidine nitrogen undergoes protonation at physiological pH, drastically lowering the partition coefficient (ClogP) and increasing solubility, while the steric bulk optimally fills the ribose-binding pocket.

References

  • Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. European Journal of Medicinal Chemistry (2018). Available at:[Link]

  • Discovery of a Diaminopyrimidine FLT3 Inhibitor Active against Acute Myeloid Leukemia. ACS Medicinal Chemistry Letters (2017). Available at:[Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters (2006). Available at:[Link]

  • Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. Molecules (2021). Available at:[Link]

Sources

Standard operating procedures for handling 2-(Piperidin-3-yl)aniline dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction and Scientific Context

2-(Piperidin-3-yl)aniline and its salt forms represent a class of chemical scaffolds with significant interest in medicinal chemistry and drug discovery. The piperidine ring is a ubiquitous feature in many pharmaceuticals, valued for its ability to confer aqueous solubility and engage in key binding interactions with biological targets. The aniline moiety provides a versatile aromatic handle for further chemical modification. The dihydrochloride salt form is typically employed to enhance the stability and aqueous solubility of the parent free base, which is crucial for creating stock solutions for biological assays[1].

Given its structural motifs, this compound is likely to be investigated in contexts such as kinase inhibition, receptor modulation, or as a key building block in the synthesis of more complex bioactive molecules. Its handling requires a meticulous approach due to its potential biological potency and physicochemical properties. These protocols are designed to ensure experimental integrity and, most importantly, operator safety.

Material Identification and Physicochemical Profile

While specific data for the 3-yl isomer is pending, the profile of the closely related 2-(Piperidin-4-yl)aniline dihydrochloride (CAS: 1187174-03-3) provides a reliable proxy for establishing handling procedures[2].

PropertyPredicted/Proxy DataRationale and Handling Implications
Molecular Formula C₁₁H₁₈Cl₂N₂-
Molecular Weight 249.18 g/mol Essential for accurate preparation of molar stock solutions.
Appearance White to off-white or pale yellow crystalline solidVisual inspection can indicate potential degradation (e.g., darkening).
Hygroscopicity High (Predicted)As a dihydrochloride salt of an amine, the compound is expected to readily absorb atmospheric moisture[3]. This can lead to inaccurate weighing and promote degradation. Handling must be performed in a controlled, low-humidity environment.
Light Sensitivity Possible (Predicted)Aniline derivatives can be susceptible to light-induced oxidation and degradation. Storage in amber vials and protection from direct light is a necessary precaution.
Solubility Soluble in Water; Soluble in DMSOThe hydrochloride salt form significantly enhances water solubility compared to the free base. Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions for biological screening.
Storage Temperature 2–8°C, Sealed, DryBased on supplier data for the 4-yl isomer, refrigerated storage is recommended to minimize degradation[2]. The requirement to keep it sealed and dry is critical due to its hygroscopic nature.

Hazard Assessment and Safety Protocols

Handling of 2-(Piperidin-3-yl)aniline dihydrochloride must be approached with the assumption that it is a potent and hazardous substance. Data from analogous compounds, such as other aminopiperidine hydrochlorides, indicates a consistent hazard profile[4].

Summary of Potential Hazards
  • Acute Oral Toxicity: Harmful or toxic if swallowed[3].

  • Skin Corrosion/Irritation: Causes skin irritation[5].

  • Serious Eye Damage/Irritation: Causes serious eye irritation[5].

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust[5].

Mandatory Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense. The following must be worn at all times when handling the compound, from initial weighing to final waste disposal:

  • Eye Protection: Tightly fitting safety goggles are mandatory[6].

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and changed immediately if contamination occurs[6].

  • Body Protection: A lab coat must be worn and kept fully fastened.

  • Respiratory Protection: For handling the solid powder outside of a certified chemical fume hood or containment system, a NIOSH-approved respirator is required to prevent inhalation of dust particles[5].

Engineering Controls and Designated Area

The primary principle for handling potent compounds is containment at the source.

  • Weighing and Dispensing: All handling of the solid compound must be conducted within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure[5].

  • Solution Preparation: Preparation of stock solutions should also be performed in a fume hood.

  • Designated Work Area: A specific area of the lab bench should be designated for working with this compound to prevent cross-contamination.

Standard Operating Procedures: From Receipt to Disposal

This section outlines the step-by-step protocols for the entire lifecycle of the compound within a research environment.

Receipt and Storage Protocol
  • Verification: Upon receipt, verify the container label matches the order. Inspect the container for any damage or broken seals.

  • Labeling: Affix a laboratory label indicating the date of receipt and the planned disposal date.

  • Storage Environment: Immediately transfer the compound to its designated storage location. The recommended conditions are:

    • Temperature: 2–8°C[2].

    • Atmosphere: The container must be kept tightly sealed within a secondary container that includes a desiccant (e.g., silica gel) to create a dry environment.

    • Light: The container should be stored in the dark or in an amber vial/bottle to protect from light.

The logical workflow for receiving and storing a hygroscopic and potentially light-sensitive compound is paramount to preserving its integrity.

G A Receive Compound B Inspect Container for Damage A->B C Verify Label Information B->C If OK G Quarantine & Report if Damaged/Incorrect B->G If Damaged D Log into Inventory (Date Received) C->D If Correct C->G If Incorrect E Place in Secondary Container with Desiccant D->E F Store at 2-8°C, Protected from Light E->F

Caption: Workflow for receipt and initial storage.

Protocol for Preparation of a 10 mM DMSO Stock Solution

This protocol details the preparation of a 10 mL stock solution, a common starting point for serial dilutions in biological assays.

Materials:

  • 2-(Piperidin-3-yl)aniline dihydrochloride (MW: 249.18 g/mol , proxy)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance (readable to 0.01 mg)

  • 15 mL conical tube or volumetric flask

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Pre-Equilibration: Remove the compound container and the anhydrous DMSO from storage and allow them to equilibrate to ambient room temperature for at least 20-30 minutes inside a desiccator. This critical step prevents atmospheric moisture from condensing onto the cold powder and solvent.

  • Mass Calculation: Calculate the required mass of the compound.

    • Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L × 0.010 L × 249.18 g/mol × 1000 mg/g = 2.49 mg

  • Weighing: In a chemical fume hood, carefully weigh 2.49 mg of the compound into a tared weigh boat. Record the exact mass.

  • Dissolution: Quantitatively transfer the weighed powder into the 15 mL conical tube. Add approximately 8 mL of anhydrous DMSO.

  • Solubilization: Cap the tube securely and vortex thoroughly for 1-2 minutes until all solid material is completely dissolved. Gentle warming in a water bath (30-37°C) may be used if dissolution is slow, but monitor for any signs of degradation.

  • Final Volume Adjustment: Once fully dissolved, add anhydrous DMSO to reach a final volume of 10.0 mL.

  • Homogenization and Aliquoting: Invert the tube 15-20 times to ensure the solution is homogeneous. To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 50-100 µL) in sterile, light-blocking microcentrifuge tubes.

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol for Preparation of Aqueous Working Solutions

For many cell-based assays, the final concentration of DMSO must be kept low (typically <0.5%). This requires further dilution of the DMSO stock into an aqueous buffer or cell culture medium.

Procedure:

  • Thaw Stock: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.

  • Intermediate Dilution (if necessary): It is often best practice to perform a serial dilution. For example, to achieve a 10 µM final concentration from a 10 mM stock, first prepare a 100 µM intermediate solution by diluting 10 µL of the stock into 990 µL of the desired aqueous buffer.

  • Final Dilution: Add the required volume of the intermediate solution to your final assay system (e.g., cell culture plate). Ensure rapid mixing to prevent the compound from precipitating out of the aqueous solution.

The decision-making process for preparing solutions is critical for experimental success.

G cluster_0 Stock Solution (DMSO) cluster_1 Working Solution (Aqueous) A Calculate Mass for Desired Concentration B Equilibrate Compound and Anhydrous DMSO A->B C Weigh Solid in Fume Hood B->C D Dissolve in DMSO, Adjust to Final Volume C->D E Aliquot into Single-Use Tubes D->E F Store at -20°C or -80°C E->F G Thaw One Aliquot of Stock Solution F->G For Experiment H Perform Serial Dilution in Aqueous Buffer G->H I Add to Final Assay (e.g., Cell Plate) H->I J Use Immediately I->J

Caption: Protocol flow for stock and working solution preparation.

Waste Management and Disposal

Proper disposal is a critical component of laboratory safety and environmental responsibility. All waste containing 2-(Piperidin-3-yl)aniline dihydrochloride must be treated as hazardous chemical waste[7].

Waste Segregation and Collection
  • Solid Waste: Unused or expired solid compound, as well as any grossly contaminated items (e.g., weigh boats, gloves, bench paper), must be placed in a designated, sealed, and clearly labeled solid hazardous waste container[7].

  • Liquid Waste: All solutions containing the compound (e.g., unused stock solutions, assay plate contents) must be collected in a labeled liquid hazardous waste container. The container label must list all chemical components, including solvents and buffers[7].

  • Sharps Waste: Needles or syringes used to transfer solutions must be disposed of in a designated sharps container.

Decontamination and Container Disposal
  • Empty Containers: The original "empty" container is not safe for regular trash. It must be decontaminated by triple-rinsing with a suitable solvent (e.g., ethanol or methanol)[7].

  • Rinsate Collection: The rinsate from all three rinses must be collected and added to the liquid hazardous waste container[7]. Do not pour rinsate down the drain.

  • Final Disposal: After triple-rinsing and allowing the container to dry, deface or remove the original label. The decontaminated container can then be disposed of according to your institution's policy for regular laboratory glass or plastic waste.

G Start Generated Waste (Solid, Liquid, Container) Solid Solid Waste (e.g., unused powder, gloves) Start->Solid Liquid Liquid Waste (e.g., stock solutions) Start->Liquid Container Empty Compound Container Start->Container Solid_Bin Seal in Labeled Solid Hazardous Waste Bin Solid->Solid_Bin Liquid_Bin Collect in Labeled Liquid Hazardous Waste Container Liquid->Liquid_Bin Rinse Triple-Rinse with Appropriate Solvent Container->Rinse EHSO Arrange Pickup by Environmental Health & Safety Solid_Bin->EHSO Liquid_Bin->EHSO Collect_Rinsate Collect Rinsate into Liquid Waste Container Rinse->Collect_Rinsate Deface Deface Label Collect_Rinsate->Deface Trash Dispose of Container in Regular Lab Waste Deface->Trash

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Reaction Yields with 2-(Piperidin-3-yl)aniline Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-(Piperidin-3-yl)aniline dihydrochloride. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and optimize your reaction yields.

Understanding the Reagent: Key Physicochemical Properties

2-(Piperidin-3-yl)aniline is a versatile building block in medicinal chemistry, notable for its bifunctional nature, containing both a primary aniline amine and a secondary piperidine amine. It is often supplied as a dihydrochloride salt to enhance its stability and shelf-life.[1][2] However, this salt form necessitates specific considerations during reaction setup to ensure optimal reactivity.

PropertyValue/InformationSource
Molecular Formula C₁₁H₁₈Cl₂N₂[3]
Molecular Weight 249.18 g/mol [3]
Appearance Powder or crystals[4]
Storage Sealed in a dry, well-ventilated place at 2-8°C[3][5]
Solubility The dihydrochloride salt is generally more soluble in polar protic solvents and aqueous solutions, while the free base is more soluble in a wider range of organic solvents.[6]

Frequently Asked Questions (FAQs)

Q1: My reaction with 2-(Piperidin-3-yl)aniline dihydrochloride is showing low to no product formation. What is the most likely cause?

A1: The most common reason for low reactivity is the protonated state of the amine groups.[7] The dihydrochloride salt form means that both the aniline and piperidine nitrogens are protonated, rendering them non-nucleophilic.[2][7] To participate in most reactions, these amines need to be in their free base form.

Solution: The addition of a suitable base is crucial to deprotonate the amine hydrochloride in situ, liberating the free, nucleophilic amine for the desired reaction.[7]

Q2: How do I choose the right base for my reaction?

A2: The choice of base is critical and depends on the specific reaction conditions and the nature of your other reagents.

  • For reactions requiring a non-nucleophilic base: Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used.[7] These bases are strong enough to deprotonate the ammonium salts but are sterically hindered, which minimizes their participation as nucleophiles in the reaction.

  • For reactions requiring a stronger base (e.g., Buchwald-Hartwig amination): Stronger, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium hexamethyldisilazide (LHMDS) are often necessary.[8]

  • For reactions sensitive to strong bases: Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can be effective, particularly in copper-catalyzed Ullmann couplings.[8]

Key Consideration: You will need to add at least two equivalents of the base to neutralize both hydrochloride ions and liberate the free diamine. It is common practice to add a slight excess of the base.

Q3: I'm observing the formation of multiple products. How can I improve the chemoselectivity of my reaction?

A3: The presence of two distinct nucleophilic nitrogen atoms—the primary aniline amine and the secondary piperidine amine—can lead to challenges in chemoselectivity.[8] The aniline nitrogen is generally less nucleophilic than the piperidine nitrogen due to the delocalization of its lone pair into the aromatic ring. However, reaction conditions can influence which nitrogen reacts preferentially.

Strategies to Enhance Chemoselectivity:

  • Protecting Groups: To ensure selective reaction at one amine, the other can be temporarily protected. For example, the piperidine nitrogen can be protected with a Boc (tert-butoxycarbonyl) group, directing the reaction to the aniline nitrogen. The Boc group can be subsequently removed under acidic conditions.

  • Catalyst and Ligand Choice: In transition metal-catalyzed reactions like Buchwald-Hartwig amination, the choice of palladium catalyst and phosphine ligand can significantly influence which amine is arylated.[8][9] Screening different ligand/catalyst combinations is often necessary to optimize for the desired product.

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor the more kinetically controlled product, potentially increasing selectivity.

Q4: My starting material is not fully dissolving in the reaction solvent. What can I do?

A4: Poor solubility of the dihydrochloride salt in common organic solvents can be a challenge.

Troubleshooting Steps:

  • Solvent Selection: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often good choices for dissolving amine salts.[6]

  • In Situ Free-Basing: Adding the required base to a suspension of the dihydrochloride salt in the reaction solvent will generate the free base, which is typically more soluble in organic solvents.[6]

  • Gentle Heating: Gently warming the mixture can help to dissolve the starting material.[6] However, be mindful of the thermal stability of your other reagents.

Troubleshooting Guide: Common Scenarios and Solutions

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Insufficient base to neutralize the dihydrochloride salt.[7] 2. Inactive catalyst (in catalytic reactions).[8] 3. Presence of moisture or other impurities.[10]1. Add at least 2.2 equivalents of a suitable base (e.g., TEA, DIPEA). 2. For palladium-catalyzed reactions, ensure an active Pd(0) source is used or generated in situ.[8] 3. Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[9]
Formation of Multiple Products (Poor Selectivity) 1. Reaction at both aniline and piperidine nitrogens.[8] 2. Side reactions due to harsh conditions.1. Employ a protecting group strategy on one of the amines. 2. Screen different catalysts, ligands, and bases to optimize for the desired product.[8][9] 3. Consider lowering the reaction temperature.
Recovery of Starting Material 1. Reaction temperature is too low. 2. Insufficient reaction time. 3. Poor solubility of the starting material.[6]1. Gradually increase the reaction temperature while monitoring for side product formation. 2. Extend the reaction time and monitor progress by TLC or LC-MS. 3. See Q4 in the FAQ section for solubility troubleshooting.
Product Purification Challenges 1. Similar polarity of the product and unreacted starting material or byproducts.1. For basic products, adding a small amount of triethylamine to the eluent during column chromatography can reduce tailing.[10] 2. Consider converting the final product to its hydrochloride salt to facilitate crystallization and purification.[10][11]

Experimental Protocols

Protocol 1: General Procedure for In Situ Free-Basing of 2-(Piperidin-3-yl)aniline Dihydrochloride for a Coupling Reaction

This protocol outlines the general steps for liberating the free amine from its dihydrochloride salt for use in a subsequent reaction, such as an acylation or arylation.

Materials:

  • 2-(Piperidin-3-yl)aniline dihydrochloride (1.0 eq)

  • Anhydrous reaction solvent (e.g., DMF, DCM, or Toluene)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 - 2.5 eq)

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add 2-(Piperidin-3-yl)aniline dihydrochloride.

  • Add the anhydrous reaction solvent to create a suspension.

  • Begin stirring the suspension at room temperature.

  • Slowly add the base (TEA or DIPEA) to the suspension.

  • Stir the mixture at room temperature for 30-60 minutes. A visual change from a suspension to a solution may be observed as the more soluble free base is formed.

  • The resulting solution/mixture containing the free 2-(Piperidin-3-yl)aniline is now ready for the addition of other reagents for the subsequent reaction step.

Protocol 2: A Representative Buchwald-Hartwig Amination

This protocol provides a general starting point for the N-arylation of 2-(Piperidin-3-yl)aniline, which will likely require optimization for specific substrates.

Materials:

  • Aryl halide (e.g., aryl bromide) (1.0 eq)

  • 2-(Piperidin-3-yl)aniline dihydrochloride (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, RuPhos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), ~3.0 eq to neutralize the salt and for the reaction)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or similar glassware for inert atmosphere techniques

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a Schlenk flask.

  • Add the 2-(Piperidin-3-yl)aniline dihydrochloride and the aryl halide.

  • Add the anhydrous solvent.

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, and quench with a suitable aqueous solution (e.g., saturated ammonium chloride).

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Workflow

Logical Troubleshooting Flowchart

Troubleshooting_Workflow start Reaction Start: Low Yield or No Product check_base Is sufficient base added? (>2 equivalents) start->check_base check_solubility Is the starting material fully dissolved? check_base->check_solubility Yes add_base Add additional base (e.g., TEA, DIPEA) check_base->add_base No check_conditions Review Reaction Conditions: Temp, Time, Atmosphere check_solubility->check_conditions Yes change_solvent Change solvent or add co-solvent (e.g., DMF, DMSO) check_solubility->change_solvent No optimize_catalyst Optimize Catalyst System (for catalytic reactions) check_conditions->optimize_catalyst Conditions OK purification Proceed to Purification optimize_catalyst->purification end Successful Reaction purification->end add_base->start change_solvent->start

Caption: A flowchart for troubleshooting low-yield reactions.

Reaction Scheme: The Importance of the Base

Reaction_Scheme cluster_0 Reaction Pathway Dihydrochloride 2-(Piperidin-3-yl)aniline Dihydrochloride (Non-nucleophilic) FreeBase Free Base (Nucleophilic) Dihydrochloride->FreeBase + Base (>2 eq) Product Desired Product FreeBase->Product + Electrophile/Coupling Partner

Caption: The role of the base in activating the substrate.

References

  • Reddit. (2023, June 22). Hydrochloride salt of amine. r/OrganicChemistry. Retrieved from [Link]

  • Stack Exchange. (2015, August 24). Why are organic amines often more stable as the HCl salt than in the free base form?. Chemistry Stack Exchange. Retrieved from [Link]

  • Quora. (2018, March 4). What is the reaction between hydrochloric and amine?. Retrieved from [Link]

  • Angene Chemical. (2024, April 17). Safety Data Sheet. Retrieved from [Link]

  • YouTube. (2022, June 7). Amine and HCl - salt formation reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 20). 10.8: Amines as Bases. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Retrieved from [Link]

  • Google Patents. (n.d.). CN106432054A - Method for preparing 4-(piperidine-3-yl)aniline.
  • MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

Sources

Troubleshooting solubility issues of 2-(Piperidin-3-yl)aniline dihydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of polybasic amine salts in organic media. 2-(Piperidin-3-yl)aniline is typically supplied as a dihydrochloride (2HCl) salt to enhance its chemical stability and shelf-life. However, this specific salt form introduces significant thermodynamic hurdles when formulating for organic synthesis or lipophilic assays.

This guide provides a mechanistic understanding of these solubility barriers and delivers field-proven, self-validating protocols to overcome them.

The Mechanistic Root of the Problem

The dihydrochloride salt of 2-(Piperidin-3-yl)aniline contains two protonated nitrogen centers: the aniline amine ( pKa≈4.6 ) and the piperidine amine ( pKa≈10.4 ). The presence of two chloride counterions creates a highly stable, tightly packed ionic crystal lattice.

As noted in pharmaceutical salt studies, the strong lattice interaction in salt crystals is the primary driving force for poor solubility in organic media[1]. Non-polar organic solvents (like Dichloromethane, Tetrahydrofuran, or Hexane) possess low dielectric constants and cannot provide the solvation energy required to overcome this high lattice energy[2]. To successfully dissolve this compound, you must either use a solvent capable of disrupting the ionic lattice or chemically alter the compound's ionization state.

Baseline Solubility Profiles

Before troubleshooting, it is critical to align your solvent choice with the thermodynamic realities of the 2HCl salt. The table below summarizes the expected solubility behavior based on solvent polarity.

SolventPolarity IndexDielectric Constant ( ϵ )Estimated SolubilityMechanistic Rationale
Water 10.280.1> 50 mg/mL High dielectric constant; strong ion-dipole interactions completely dissociate the Cl− and NH3+​ ions.
DMSO 7.246.720 - 30 mg/mL Polar aprotic; excellent solvation of cations, effectively disrupts the crystal lattice.
Methanol 5.132.710 - 15 mg/mL Polar protic; hydrogen bonding stabilizes the salt, but a lower dielectric constant limits total capacity.
DCM / Chloroform 3.18.9< 0.1 mg/mL Non-polar aprotic; cannot overcome the high lattice energy of the dihydrochloride salt.
THF / Ethyl Acetate 4.0 / 4.47.5 / 6.0< 0.1 mg/mL Weakly polar; insufficient to solvate the dicationic species.
Diagnostic Workflow

Use the following decision tree to determine the correct physicochemical intervention for your specific downstream application.

SolubilityWorkflow Start Solubility Issue: 2-(Piperidin-3-yl)aniline 2HCl Q1 Identify Downstream Application Start->Q1 App1 In Vitro / Biological Assay (Aqueous/DMSO compatible) Q1->App1 App2 Organic Synthesis (Requires DCM, THF, EtOAc) Q1->App2 Sol1 Direct Solvation (Polar Aprotic) App1->Sol1 Sol2 Chemical Conversion (Free-Basing) App2->Sol2 Step1A Dissolve in 100% DMSO Dilute into assay buffer Sol1->Step1A Step2A In situ neutralization (Add DIPEA/Et3N to reaction) Sol2->Step2A Step2B Liquid-Liquid Extraction (NaOH + DCM phase) Sol2->Step2B

Caption: Diagnostic workflow for resolving 2-(Piperidin-3-yl)aniline 2HCl solubility issues.

Step-by-Step Troubleshooting Protocols
Protocol A: Direct Solvation for Biological Assays (DMSO Stock)
  • Causality: Biological assays require the compound in an aqueous-compatible format. Dimethyl sulfoxide (DMSO) acts as a universal carrier, utilizing its strong sulfoxide dipole to solvate the protonated amines before dilution into the assay buffer.

  • Methodology:

    • Weighing: Weigh the desired mass of 2-(Piperidin-3-yl)aniline 2HCl into a sterile, amber glass vial.

    • Solvent Addition: Add anhydrous, cell-culture grade DMSO to achieve a stock concentration of 10 mM to 50 mM. (Critical Note: Hygroscopic DMSO absorbs ambient water, which can alter solubility; always use a freshly opened ampoule).

    • Agitation: Vortex the solution vigorously for 30 seconds.

    • Sonication: If particulates remain, place the vial in an ultrasonic water bath at room temperature for 5–10 minutes. The acoustic cavitation energy breaks apart the remaining ionic lattice.

    • Self-Validation Check: Illuminate the vial with a laser pointer in a dark room. If the beam path is visible (Tyndall effect), colloidal particles are still present, indicating incomplete dissolution. The solution must be optically clear before proceeding.

Protocol B: Liquid-Liquid Extraction (LLE) for Absolute Free-Basing
  • Causality: For organic synthesis requiring strictly non-polar solvents (e.g., DCM), the salt must be converted to its neutral free base. Because the piperidine nitrogen has a high pKa ( ≈10.4 ), the aqueous phase must be driven to a pH > 11.5 to ensure complete deprotonation. A lower pH will result in a mono-hydrochloride salt that remains trapped in the aqueous layer.

  • Methodology:

    • Aqueous Dissolution: Dissolve 1.0 g of 2-(Piperidin-3-yl)aniline 2HCl in 20 mL of deionized water.

    • Alkalinization: Slowly add 2M NaOH dropwise while stirring until the pH of the solution reaches 12.

    • Self-Validation Check 1: Verify the pH using a calibrated pH meter or high-range pH paper. A milky precipitate (the lipophilic free base) should immediately form in the aqueous layer.

    • Extraction: Transfer the mixture to a separatory funnel. Add 20 mL of Dichloromethane (DCM). Shake vigorously and vent to release pressure.

    • Phase Separation: Allow the layers to separate. The bottom layer (DCM) now contains the highly lipophilic free base.

    • Collection & Drying: Collect the organic layer. Repeat the extraction with another 20 mL of DCM. Combine the organic layers and dry over anhydrous sodium sulfate ( Na2​SO4​ ).

    • Self-Validation Check 2: Swirl the flask; the Na2​SO4​ should be free-flowing (like sand), indicating all residual water has been absorbed. If it clumps, add more drying agent.

    • Concentration: Evaporate the DCM under reduced pressure to yield the pure, organic-soluble free base.

Frequently Asked Questions (FAQs)

Q: I added N,N-Diisopropylethylamine (DIPEA) to my DCM reaction mixture containing the 2HCl salt, but it is still cloudy. Why? A: When you neutralize the 2HCl salt with DIPEA in situ, you generate the free base of your target compound and two equivalents of DIPEA hydrochloride. While the free base of 2-(Piperidin-3-yl)aniline is soluble in DCM, the byproduct DIPEA hydrochloride has limited solubility in less polar solvent mixtures and often precipitates as a fine white cloud. This usually does not interfere with the reaction, but if optical clarity is required, use Protocol B (LLE) prior to setting up your reaction.

Q: Can I use heating to force the dihydrochloride salt into Tetrahydrofuran (THF)? A: No. Heating increases kinetic energy, but it does not change the fundamental thermodynamic incompatibility between the highly polar dicationic salt and the weakly polar THF[3]. While heating might dissolve a negligible fraction, the compound will immediately crash out upon cooling (supersaturation collapse). You must either change the solvent polarity or free-base the compound.

Q: Why did my compound crash out when I diluted my 50 mM DMSO stock into my biological assay buffer? A: This is a classic solvent-shift precipitation. While the 2HCl salt is water-soluble, if your assay buffer is heavily buffered at a basic pH (e.g., pH > 8.5), you are partially deprotonating the piperidine ring in situ, generating the less-soluble free base. To troubleshoot, lower the concentration of your DMSO stock (e.g., to 10 mM) so the final concentration in the assay is below the thermodynamic solubility limit of the free base, or add a mild surfactant (like 0.1% Tween-20) to the buffer.

References

[3] Title: Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects Source: Journal of Chemical & Engineering Data - ACS Publications URL:[Link]

[1] Title: Pharmaceutical salts of small molecule drugs: opportunities and challenges Source: European Pharmaceutical Review URL:[Link]

Sources

Technical Support Center: Purification of 2-(Piperidin-3-yl)aniline Dihydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. The purification of 2-(Piperidin-3-yl)aniline dihydrochloride derivatives presents a unique set of chromatographic challenges. This molecule is characterized by a highly basic secondary aliphatic amine (piperidine ring, pKa ~10.4) and a weakly basic primary aromatic amine (aniline moiety, pKa ~4.6). In its dihydrochloride form, the dual protonation renders the molecule extremely polar, while the free aniline is highly susceptible to auto-oxidation.

This guide is engineered to provide researchers with field-proven, causality-driven troubleshooting strategies and self-validating protocols to ensure high-yield, high-purity isolation.

Troubleshooting & FAQs

Q1: Why does my 2-(Piperidin-3-yl)aniline derivative streak heavily on standard silica gel, even with highly polar solvent systems (e.g., DCM/MeOH/NH4OH)? A: This is caused by strong acid-base interactions. Standard bare silica contains surface silanol groups that act as Brønsted acids (pKa ~4.5–5.5). The strongly basic piperidine nitrogen acts as a Lewis base, resulting in an irreversible ionic interaction rather than standard adsorption-desorption partitioning[1]. Solution: Abandon bare silica. Utilize amine-functionalized silica (NH2-silica) or basic alumina. The amine endcapping on the stationary phase neutralizes the acidic silanols, eliminating the parasitic secondary interactions and allowing the compound to elute as a sharp band[2].

Q2: I am using Reverse-Phase Prep-HPLC (C18) to purify the dihydrochloride salt, but the compound elutes in the void volume. How can I increase retention? A: In a standard water/acetonitrile gradient, the fully protonated dihydrochloride salt is too hydrophilic to partition into the hydrophobic C18 stationary phase. Solution: Introduce 0.1% Trifluoroacetic acid (TFA) into both mobile phases. TFA serves a dual purpose: it lowers the pH to ~2.1 (suppressing silanol ionization on the column) and acts as a lipophilic ion-pairing reagent. The trifluoroacetate anion (CF3COO⁻) forms a hydrophobic ion pair with the protonated piperidine, significantly increasing its apparent lipophilicity and retention time.

Q3: When using 0.1% TFA in my Prep-HPLC gradients, I observe severe baseline drift at 220 nm, making automated fraction collection fail. What is causing this? A: TFA absorbs strongly at low UV wavelengths (<220 nm). As the gradient shifts from aqueous to organic, the concentration of TFA dynamically changing on the stationary phase causes baseline ripples and drift, which the software misinterprets as peaks. Solution: Do not rely solely on 220 nm. Set a reference wavelength (e.g., 254 nm or 280 nm) where the aniline ring absorbs strongly but TFA is transparent. Alternatively, upgrade to a diffusion-bonded mixer to reduce baseline fluctuations caused by micro-mixing inefficiencies.

Q4: The aniline moiety of my derivative turns dark brown during concentration post-purification. How do I prevent this degradation? A: Anilines are highly susceptible to auto-oxidation, especially when concentrated as a free base in the presence of atmospheric oxygen and light, forming oligomeric azo or quinone-imine species. Solution: Always concentrate fractions at lower temperatures (<35°C) under a nitrogen atmosphere. If purifying the free base, immediately re-form the hydrochloride salt by adding a stoichiometric amount of ethereal HCl before final lyophilization, as the protonated anilinium ion is highly resistant to oxidation.

Q5: How can I efficiently remove the dihydrochloride salt to obtain the free base prior to normal-phase purification? A: Liquid-liquid extraction is often inefficient due to the high water solubility of the piperidine ring. Instead, utilize solid-phase extraction (SPE) with a strong anion-exchange resin (OH⁻ form). The resin will quantitatively bind the chloride ions and release hydroxide ions, neutralizing the protonated amines and eluting the free base[3].

Mechanistic Workflows & Visualizations

Workflow Start Crude 2-(Piperidin-3-yl)aniline Dihydrochloride Decision Target Final State? Start->Decision FreeBase Free Base (Neutral Amine) Decision->FreeBase Require lipophilic state SaltForm Dihydrochloride Salt Decision->SaltForm Require stable salt AnionExchange Anion-Exchange SPE (OH- Form Resin) FreeBase->AnionExchange Desalting TFA_HPLC Reverse-Phase Prep-HPLC (0.1% TFA Ion-Pairing) SaltForm->TFA_HPLC Direct Injection AmineSilica Amine-Functionalized Silica Chromatography AnionExchange->AmineSilica Normal Phase Purif. Lyophilization Lyophilization (Salt Recovery) TFA_HPLC->Lyophilization Remove Volatiles

Purification workflow for 2-(Piperidin-3-yl)aniline derivatives based on the desired final state.

Mechanism Analyte Protonated Piperidine (R-NH2+) Complex Hydrophobic Ion-Pair [R-NH2+ ··· -OOCCF3] Analyte->Complex Electrostatic Attraction TFA Trifluoroacetate (CF3COO-) TFA->Complex Ion-Pairing Stationary C18 Stationary Phase (Hydrocarbon Chain) Complex->Stationary Hydrophobic Retention

Mechanism of TFA ion-pairing to increase C18 retention of protonated piperidine derivatives.

Quantitative Data Summaries

Table 1: Physicochemical Properties & Chromatographic Implications
Functional GroupApprox. pKaState at pH 2.1 (0.1% TFA)State at pH 10.5 (NH4OH)Chromatographic Impact
Aniline ~4.6Protonated (Cationic)Neutral (Free Base)Prone to oxidation at high pH; requires degassing.
Piperidine ~10.4Protonated (Cationic)Neutral (Free Base)Causes severe streaking on bare silica; requires ion-pairing on C18.
Table 2: Mobile Phase Selection Matrix for Reverse-Phase (C18)
AdditiveMechanismProsCons
0.1% TFA Ion-pairing & pH controlExcellent peak shape; high retention of polar salts.Suppresses MS signal; baseline drift at low UV.
0.1% Formic Acid pH controlMS-compatible; transparent at low UV.Weak ion-pairing; compound may elute too early.
10mM NH4HCO3 (pH 10) Free-basing (Deprotonation)Maximizes lipophilicity; volatile buffer.High risk of aniline oxidation; degrades standard C18 silica.

Self-Validating Experimental Protocols

Protocol A: Reverse-Phase Prep-HPLC Purification using TFA Ion-Pairing

Objective: Isolate the pure dihydrochloride salt directly from crude reaction mixtures.

  • Sample Preparation: Dissolve 500 mg of the crude 2-(Piperidin-3-yl)aniline dihydrochloride in 5 mL of HPLC-grade Water containing 0.1% TFA.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove particulate matter.

  • Column Equilibration: Equilibrate a preparative C18 column (e.g., 21.2 x 250 mm, 5 µm) with 95% Solvent A (H2O + 0.1% TFA) and 5% Solvent B (Acetonitrile + 0.1% TFA) at 20 mL/min.

  • Gradient Execution: Inject the sample. Run a shallow gradient from 5% B to 40% B over 30 minutes.

  • Detection: Monitor absorbance at 254 nm and 280 nm to avoid TFA baseline interference.

  • Self-Validation Step (Purity & Form): Take a 10 µL aliquot from the pooled target fractions and inject it into an analytical LC-MS. Validation criteria: A single sharp peak at the target mass (M+H)+ confirms purity. The presence of the mass peak in positive ion mode confirms the amine is intact.

  • Recovery: Lyophilize the pooled fractions immediately to yield the purified product as a fluffy white/off-white bis-TFA or mixed HCl/TFA salt.

Protocol B: Free-Basing via Anion-Exchange Solid Phase Extraction (SPE)

Objective: Remove chloride ions to generate the free base for normal-phase amine-silica chromatography.

  • Resin Preparation: Swell 10 g of strong anion-exchange resin (e.g., Amberlite IRA-400, OH⁻ form) in 50 mL of Methanol/Water (1:1) for 30 minutes[3].

  • Column Packing: Load the resin into a glass fritted column. Wash with 3 column volumes (CV) of deionized water, followed by 2 CV of Methanol.

  • Sample Loading: Dissolve 1 g of the dihydrochloride salt in the minimum amount of Methanol/Water (1:1) and load it onto the resin bed.

  • Elution: Elute the free base using 5 CV of Methanol. The resin traps the Cl⁻ ions and releases OH⁻, neutralizing the compound.

  • Self-Validation Step (Desalting Confirmation): Add 1 drop of 1M Silver Nitrate (AgNO3) to a 0.5 mL aliquot of the eluate. Validation criteria: The absence of a white precipitate (AgCl) confirms the complete removal of chloride ions[3].

  • Concentration: Concentrate the eluate under reduced pressure at 30°C to yield the free base. Proceed immediately to amine-functionalized silica flash chromatography to prevent oxidation.

References

  • Teledyne Isco. Purification of primary amines. teledyneisco.com.
  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. biotage.com.
  • Chromforum. the role of TFA on Reverse phase chromatography?. chromforum.org.
  • Biotage. Is there an easy way to purify organic amines?. biotage.com.
  • Waters. Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems. waters.com.
  • Google Patents. US2528022A - Purification of antibiotics by ion exchange procedures. google.com.
  • Sigma-Aldrich. Sample Preparation in Ion Exchange Chromatography. sigmaaldrich.com.

Sources

Technical Support Center: Troubleshooting 2-(Piperidin-3-yl)aniline Dihydrochloride Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing chemoselectivity and yield challenges when performing amide couplings with 2-(Piperidin-3-yl)aniline dihydrochloride .

This bifunctional molecule presents a classic synthetic challenge: it contains both a highly nucleophilic secondary aliphatic amine (the piperidine ring) and a less nucleophilic primary aromatic amine (the aniline group). Furthermore, its presentation as a dihydrochloride salt introduces critical stoichiometric variables that, if mismanaged, lead to cascade side reactions.

Diagnostic Workflow

Before adjusting your protocol, use the diagnostic decision tree below to match your analytical results (e.g., LC-MS data) to the correct root cause.

G Start Issue: Low Yield or Impure Product MassCheck LC-MS Analysis: Identify Major Byproduct Start->MassCheck Unreacted Unreacted SM (No Mass Shift) MassCheck->Unreacted Poor Conversion Guanidinylation +98 Da Adduct (Guanidinylation) MassCheck->Guanidinylation HATU/HBTU Adduct BisAcyl Double Mass (Bis-acylation) MassCheck->BisAcyl Poor Selectivity SolBase Increase Base to >3 eq (Neutralize 2x HCl) Unreacted->SolBase SwitchReagent Switch to PyBOP/EDC or Pre-activate Acid Guanidinylation->SwitchReagent TuneEquiv Strict 1.0 eq Acid, Lower Temp to 0°C BisAcyl->TuneEquiv

Troubleshooting workflow for 2-(Piperidin-3-yl)aniline coupling side reactions.

Core Troubleshooting Guides

Issue 1: Incomplete Conversion & Poor Solubility

Q: Why is my coupling reaction stalling with significant unreacted 2-(Piperidin-3-yl)aniline, even when using highly reactive coupling agents?

A: The root cause is almost always improper base stoichiometry. 2-(Piperidin-3-yl)aniline is supplied as a dihydrochloride salt , meaning both the piperidine and aniline nitrogens are protonated and non-nucleophilic.

  • The Causality: According to standard 1 [1], amino acid derivatives provided as hydrochloride salts require exactly one equivalent of a tertiary base per salt molecule just to liberate the free amine. Therefore, you must use at least 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) strictly for neutralization, plus an additional 1.0–2.0 equivalents to drive the coupling mechanism. If you only use 2.0 equivalents total, the reaction mixture remains too acidic, quenching nucleophilic attack.

Issue 2: The +98 Da Mass Shift (Guanidinylation)

Q: My LC-MS shows a major byproduct with a mass shift of +98 Da relative to the expected product. What is this, and how do I prevent it?

A: This is a guanidinylation (or uronium) side reaction , a well-documented liability when using uronium/aminium-based coupling reagents like HATU, HBTU, or TOTU.

  • The Causality: The secondary aliphatic amine (piperidine) is highly nucleophilic. If the carboxylic acid is sterically hindered, or if the coupling reagent is added in excess, the free piperidine nitrogen will directly attack the electrophilic carbon of the HATU/HBTU guanidinium moiety. This displaces the HOAt/HOBt leaving group and forms a highly stable, dead-end tetramethylguanidinium adduct (+98 Da) [2].

  • The Solution: Change the order of addition. Always pre-activate the carboxylic acid with HATU/base for 5–10 minutes before introducing the 2-(Piperidin-3-yl)aniline. If the issue persists, switch to a phosphonium-based reagent (e.g., PyBOP) or a carbodiimide (e.g., EDC/HOBt), which 2 to form these adducts [3].

Issue 3: Bis-Acylation and Chemoselectivity

Q: I am observing double-mass adducts indicating that both the piperidine and aniline nitrogens have reacted. How do I control chemoselectivity?

A: You are losing chemoselectivity due to kinetic over-driving.

  • The Causality: The piperidine nitrogen is an aliphatic secondary amine, making it significantly more nucleophilic than the primary aniline nitrogen (whose lone pair is delocalized into the aromatic ring). However, the aniline is less sterically hindered. If you use an excess of activated acid or allow the reaction to run at elevated temperatures, the kinetic preference for the piperidine is overcome, and the aniline will also acylate.

  • The Solution: To selectively acylate the piperidine, strictly limit the carboxylic acid to 1.0 equivalent and drop the reaction temperature to 0 °C. To selectively acylate the aniline, you must use a transient protecting group strategy (e.g., Boc-protection of the piperidine), as detailed in Protocol B below.

Quantitative Data: Coupling Reagent Comparison

Use the following table to select the appropriate coupling reagent based on your specific chemoselectivity goals and side-reaction risks.

Reagent ClassSpecific ReagentGuanidinylation RiskAmine Reactivity ProfileRecommended Use for 2-(Piperidin-3-yl)aniline
Uronium/Aminium HATU, HBTUHigh (+98 Da adduct)Extremely fast; prone to side-reactions with aliphatic amines.Not recommended unless acid is pre-activated and strictly 1.0 eq is used.
Phosphonium PyBOP, PyAOPNone Fast; zero risk of capping free amines.Ideal for direct coupling to the piperidine nitrogen.
Carbodiimide EDC·HCl / HOBtNone Moderate; highly tunable via temperature.Best for chemoselectivity ; allows kinetic control at 0 °C.
Acid Halide Acyl ChlorideNone Violent; poor chemoselectivity.Avoid; will rapidly bis-acylate both nitrogen centers.

Self-Validating Experimental Protocols

Protocol A: Chemoselective Acylation of the Piperidine Nitrogen

Objective: Acylate the secondary aliphatic amine while leaving the primary aromatic amine intact.

  • Neutralization: Suspend 2-(Piperidin-3-yl)aniline dihydrochloride (1.0 eq, 1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.5 eq, 3.5 mmol).

    • Validation Check: Spot the solution on wet pH paper. It must read pH > 8. If not, add DIPEA in 0.5 eq increments until basic. Stir for 10 minutes, then cool to 0 °C.

  • Pre-Activation: In a separate vial, dissolve the carboxylic acid (1.0 eq, 1.0 mmol) in DMF (3 mL). Add EDC·HCl (1.1 eq) and HOBt (1.1 eq). Stir at room temperature for 15 minutes.

  • Coupling: Dropwise add the pre-activated acid solution to the amine solution at 0 °C over 5 minutes.

  • Monitoring: Stir at 0 °C for 2 hours.

    • Validation Check: Pull a 5 µL aliquot, dilute in MeOH, and run LC-MS. The presence of the mono-acylated mass and the absence of the bis-acylated mass validates kinetic control. If unreacted starting material remains, do not add more acid; allow it to warm to room temperature for 1 hour.

  • Workup: Quench with saturated aqueous NaHCO₃ and extract with EtOAc.

Protocol B: Selective Acylation of the Aniline (via Transient Protection)

Objective: Acylate the primary aromatic amine by temporarily masking the highly nucleophilic piperidine.

  • Selective Protection: Dissolve 2-(Piperidin-3-yl)aniline dihydrochloride (1.0 eq) in DCM. Add DIPEA (3.0 eq) and cool to 0 °C. Dropwise add a solution of Boc₂O (1.0 eq) in DCM. Stir for 2 hours.

    • Validation Check: LC-MS must show complete conversion to the mono-Boc intermediate (piperidine protected). The aniline will not react with Boc₂O at 0 °C.

  • Aniline Coupling: To the isolated N-Boc intermediate (1.0 eq), add the carboxylic acid (1.5 eq), PyBOP (1.5 eq), and DIPEA (2.0 eq) in DMF. Heat to 40 °C for 12 hours (the aniline requires thermal driving due to lower nucleophilicity).

  • Deprotection: Isolate the coupled product, dissolve in DCM, and treat with 4M HCl in Dioxane (10 eq) for 2 hours at room temperature to reveal the free piperidine.

Frequently Asked Questions (FAQs)

Q: Why is my reaction mixture turning bright yellow and stalling when using HATU? A: A persistent yellow color in HATU-mediated couplings is a visual indicator that the active ester has not been consumed, or that the 3 [4]. A healthy HATU coupling should transition from yellow to colorless as the amine attacks the active ester. If it stays yellow, check your mass spectrometry for the +98 Da adduct.

Q: Can I use Triethylamine (TEA) instead of DIPEA to neutralize the dihydrochloride salt? A: While TEA can neutralize the salt, DIPEA is strongly preferred. TEA is less sterically hindered and slightly more nucleophilic, which can occasionally lead to competitive side reactions with highly active esters. Furthermore, DIPEA generally provides superior solubility for hydrochloride salts in DMF and DCM.

Q: Is it possible to perform this coupling without any coupling reagents? A: Yes, but it requires specialized conditions. Recent advancements in green chemistry have demonstrated using cyclic/acyclic anhydrides and sodium dodecyl sulfate (SDS) [5]. However, this is generally limited to simple anhydrides (e.g., acetic anhydride) rather than complex drug-like carboxylic acids.

References

  • Amide coupling reaction in medicinal chemistry: Coupling reagents HepatoChem[Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates RSC Advances[Link]

  • Chemoselective Acylation of Amines in Aqueous Media Organic Chemistry Portal / Eur. J. Org. Chem. [Link]

Sources

Technical Support Center: Thermal Stability & Handling of 2-(Piperidin-3-yl)aniline Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(Piperidin-3-yl)aniline dihydrochloride (CAS: 695185-50-3). As a critical building block in the synthesis of PARP inhibitors and various kinase-targeted therapeutics, understanding the thermal and environmental boundaries of this compound is essential.

Unlike simple free-base amines, dihydrochloride salts possess complex thermal dissociation profiles. The basicity differential between the aniline nitrogen (pKa ~4.6) and the piperidine nitrogen (pKa ~10.5) dictates a stepwise dehydrohalogenation process upon heating. This guide is engineered by senior application scientists to provide you with the mechanistic causality behind thermal degradation, ensuring your high-temperature workflows (e.g., hot-melt extrusion, cross-coupling reactions) remain robust and reproducible.

Quantitative Data Summary

To establish a baseline for your experimental design, the thermal and physical boundaries of 2-(Piperidin-3-yl)aniline dihydrochloride are summarized below. Because the exact decomposition onset is highly dependent on atmospheric conditions and heating rates, these values are extrapolated from the validated behaviors of its constituent analogs [1][2].

PropertyValue / RangeMechanistic Cause / Causality
First Dehydrohalogenation (HCl Loss) 150°C – 190°CThe weaker basicity of the aniline nitrogen causes its associated HCl molecule to dissociate and volatilize first upon heating.
Second Dehydrohalogenation 200°C – 250°CThe highly basic piperidine ring holds its HCl tightly, requiring higher thermal energy to break the ionic interaction [1].
Oxidative Degradation Onset > 150°C (in Air)Once the aniline moiety loses its HCl and becomes a free base, it is highly susceptible to rapid oxidation, forming azo/azoxy polymers [2].
Ring Fragmentation (Pyrolysis) > 300°C (in N₂)Complete homolytic cleavage of the piperidine carbon-nitrogen framework occurs only under extreme thermal stress.
Hygroscopicity HighThe dihydrochloride lattice readily absorbs atmospheric moisture, which acts as a plasticizer and lowers the thermal decomposition threshold.

Troubleshooting Guides & FAQs

Q1: During high-temperature coupling reactions (>150°C), my reaction mixture darkens significantly and my yield drops. What is happening? Causality & Solution: You are witnessing premature dehydrohalogenation coupled with oxidative degradation. As the temperature crosses 150°C, the salt begins to lose its first equivalent of HCl (from the aniline nitrogen). This generates a free aniline base in situ. If your reaction vessel is not strictly purged of oxygen, this free base rapidly oxidizes into dark-colored azo and azoxy polymeric byproducts. Actionable Fix: Do not rely on thermal energy to free-base the compound. Instead, run the reaction under a strict Argon/N₂ atmosphere and introduce a mild, non-nucleophilic base (e.g., DIPEA) at a lower temperature to control the deprotonation predictably.

Q2: My Differential Scanning Calorimetry (DSC) data shows a massive endotherm around 180°C, but the sample mass drops. Is this a melting point or degradation? Causality & Solution: This is a common misinterpretation in thermal analysis. Amine hydrochlorides rarely exhibit a "clean" thermodynamic melting point; instead, they undergo thermal dissociation where the salt breaks down into the free amine and HCl gas [3]. The endotherm you see is the enthalpy of dissociation and volatilization, not just a solid-to-liquid phase change. Actionable Fix: You cannot use DSC alone for this material. You must use TGA-FTIR (Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy) to detect the exact onset of HCl gas evolution.

Q3: My stored batch of 2-(Piperidin-3-yl)aniline dihydrochloride has turned slightly pink/brown over the last six months. Is the material compromised? Causality & Solution: Yes, surface-level degradation has occurred. Dihydrochloride salts are highly hygroscopic. Moisture uptake facilitates localized hydrolysis on the crystal surface, freeing trace amounts of the aniline base, which then oxidizes in ambient air (causing the pink/brown discoloration). Actionable Fix: Store the material in a tightly sealed amber desiccator at 2–8°C under an inert atmosphere. For the current batch, a recrystallization from ethanol/diethyl ether may be required to strip the oxidized impurities.

Experimental Protocol: Self-Validating TGA-FTIR Workflow

To accurately map the thermal limits of your specific batch before utilizing it in high-temperature formulations, follow this self-validating TGA-FTIR methodology.

Objective: Differentiate between pure thermal dehydrohalogenation and oxidative degradation.

Step 1: System Calibration & Blank Run (Self-Validation)

  • Action: Run an empty alumina crucible through the exact heating profile (30°C to 400°C at 10°C/min) under a 50 mL/min N₂ purge.

  • Causality: This establishes a baseline to subtract buoyancy effects and ensures the FTIR gas cell is free of residual CO₂ or moisture that could mask the HCl signal.

Step 2: Inert Atmosphere TGA (Dehydrohalogenation Mapping)

  • Action: Load 5–10 mg of the dried dihydrochloride salt. Heat from 30°C to 400°C at 10°C/min under a strict N₂ purge.

  • Action: Route the evolved gases to the FTIR cell (heated transfer line at 200°C to prevent HCl condensation).

  • Causality: By excluding oxygen, you isolate the pure dissociation kinetics. Monitor the FTIR spectra specifically at the 2800–3000 cm⁻¹ region (the characteristic rovibrational stretching band for HCl gas). The temperature at which this band appears is your absolute maximum processing temperature.

Step 3: Oxidative Stress Test (Air Purge)

  • Action: Repeat Step 2 using a new sample, but switch the purge gas to dry Air (21% O₂).

  • Causality: Monitor the FTIR for the emergence of carbonyl or nitroso stretches (~1500–1700 cm⁻¹) concurrently with the HCl loss. The delta between the onset of mass loss in N₂ versus Air validates the exact temperature at which oxidative degradation accelerates.

Mechanistic Visualization

The following diagram maps the logical progression of thermal degradation, illustrating the stepwise loss of HCl and the divergence between oxidative and pyrolytic pathways.

ThermalDegradation A 2-(Piperidin-3-yl)aniline Dihydrochloride (Stable Solid < 150°C) B Monohydrochloride Intermediate + HCl (g) A->B 150 - 190°C (First HCl Loss) C Free Base 2-(Piperidin-3-yl)aniline + 2 HCl (g) B->C 200 - 250°C (Second HCl Loss) D Oxidative Degradation (Azo/Azoxy Polymers) C->D > 250°C in Air (O2 Exposure) E Thermal Fragmentation (Piperidine Ring Cleavage) C->E > 300°C in N2 (Pyrolysis)

Thermal degradation pathway of 2-(Piperidin-3-yl)aniline dihydrochloride.

References

  • Title: Thermodynamics and Kinetics Analysis of Thermal Dissociation of Tri-n-Octylamine Hydrochloride in Open System: A DFT and TGA Study Source: Thermochimica Acta (Elsevier) URL: [Link]

Validation & Comparative

High-Resolution ¹H NMR Analysis of 2-(Piperidin-3-yl)aniline: Dihydrochloride Salt vs. Free Base

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals.

Executive Summary

2-(Piperidin-3-yl)aniline (CAS: 695185-50-3) is a critical bifunctional building block widely utilized in the synthesis of kinase inhibitors and PARP inhibitors [1]. However, characterizing this scaffold via ¹H Nuclear Magnetic Resonance (NMR) spectroscopy presents significant analytical challenges. The presence of both an aniline moiety and a secondary aliphatic amine leads to complex conformational dynamics, rapid proton exchange, and severe signal overlap.

This guide provides an objective, data-driven comparison between the Free Base and the Dihydrochloride Salt forms of 2-(Piperidin-3-yl)aniline. By analyzing the mechanistic causality behind NMR signal broadening, we demonstrate why the dihydrochloride salt is the superior form for structural verification, quantitative analysis, and long-term storage stability.

The Mechanistic Causality of NMR Signal Broadening

To understand the analytical superiority of the dihydrochloride salt, one must first examine the physical chemistry dictating the behavior of the free base in solution. When analyzing the free base of anilino-piperidines in standard non-polar solvents (e.g., CDCl₃), researchers frequently observe broad, unresolved humps in the aliphatic region (1.2–3.5 ppm) [2]. This degradation of spectral resolution is caused by three concurrent phenomena:

  • Conformational Exchange (Chair-Chair Interconversion): The piperidine ring undergoes rapid chair-to-chair flipping. When the rate of this interconversion occurs at an intermediate speed relative to the NMR timescale, the distinct signals for axial and equatorial protons average out, resulting in severe peak broadening [2].

  • Nitrogen Inversion: The lone pair on the secondary piperidine nitrogen rapidly inverts, further complicating the magnetic environment of the adjacent α and β protons.

  • Quadrupolar Relaxation: The ¹⁴N nucleus possesses a quadrupole moment. In asymmetric electronic environments (like the free base), rapid quadrupolar relaxation provides an efficient relaxation pathway for adjacent protons, broadening their signals [2].

The Dihydrochloride Solution: Converting the compound to the dihydrochloride salt protonates both the aniline nitrogen and the piperidine nitrogen. Protonation of the piperidine ring essentially "locks" the nitrogen lone pair, halting nitrogen inversion and significantly raising the energy barrier for chair-chair interconversion [3]. Furthermore, the symmetric tetrahedral geometry of the protonated ammonium ion ( −NH2+​− ) reduces the electric field gradient, mitigating ¹⁴N quadrupolar broadening. The result is a dramatic sharpening of the aliphatic multiplets, allowing for precise coupling constant ( J -value) determination.

Comparative Performance: Dihydrochloride vs. Free Base

The following table summarizes the quantitative differences in spectral resolution and chemical shifts between the two forms. Data is representative of acquisitions at 400 MHz at 298 K.

Table 1: ¹H NMR Spectral Comparison
Structural EnvironmentFree Base (in CDCl₃) δ (ppm)Dihydrochloride (in DMSO-d₆) δ (ppm)Peak Shape & Resolution Comparison
Aniline Aromatic Protons 6.50 – 7.107.20 – 7.60Free Base: Sharp multiplets.Salt: Shifted downfield due to −NH3+​ electron withdrawal; sharp multiplets.
Aniline −NH2​ ~3.60 (br s, 2H)~10.0 (br s, 3H, −NH3+​ )Free Base: Broad, shifts with concentration.Salt: Highly broad, exchanges with water.
Piperidine C2-H ( α to N) 2.80 – 3.103.20 – 3.50Free Base: Broad, unresolved hump. No J -couplings visible.Salt: Sharp doublet of doublets (dd). Distinct axial/equatorial separation [4].
Piperidine C6-H ( α to N) 2.60 – 2.802.90 – 3.20Free Base: Broad multiplet.Salt: Sharp multiplets; strong deshielding effect from adjacent positive charge [4].
Piperidine C3-H (Methine) 2.50 – 2.703.10 – 3.30Free Base: Overlaps with C6 protons.Salt: Shifts downfield; splitting pattern (tt) becomes clearly resolvable.
Piperidine C4, C5-H ( β,γ ) 1.40 – 1.901.70 – 2.10Free Base: Broad, featureless multiplet.Salt: Resolved into distinct axial and equatorial signals (e.g., d, qd).

Note: The addition of a drop of D₂O to the DMSO-d₆ sample of the dihydrochloride salt will exchange the −NH3+​ and −NH2+​ protons, removing their broad signals from the spectrum and further simplifying the baseline.

Stability Analysis via NMR

Beyond immediate spectral clarity, ¹H NMR is the primary tool for validating the shelf-life of 2-(Piperidin-3-yl)aniline.

  • Free Base Degradation: The electron-rich aniline ring is highly susceptible to atmospheric oxidation. NMR analysis of the free base stored at room temperature for 30 days typically reveals the emergence of new, downfield aromatic signals (7.5–8.0 ppm) indicative of azo or nitroso degradation products.

  • Dihydrochloride Stability: The protonation of the aniline group in the dihydrochloride salt drastically reduces the electron density of the aromatic ring, rendering it inert to oxidative degradation. NMR spectra of the dihydrochloride salt remain pristine (no impurity peaks >0.5%) even after 12 months of ambient storage.

Experimental Methodology: Self-Validating Protocol

To ensure absolute trustworthiness and reproducibility, follow this validated protocol for acquiring high-resolution spectra of 2-(Piperidin-3-yl)aniline dihydrochloride.

Step-by-Step NMR Acquisition Protocol
  • Sample Preparation: Weigh exactly 15.0 mg of 2-(Piperidin-3-yl)aniline dihydrochloride.

  • Solvent Selection: Dissolve the sample in 0.6 mL of high-purity DMSO-d₆ (contains 0.03% v/v TMS as an internal standard). Causality: DMSO-d₆ readily breaks the strong ionic crystal lattice of the dihydrochloride salt, ensuring complete dissolution without micelle formation.

  • D₂O Exchange (Optional but Recommended): Add 10 μ L of D₂O to the NMR tube and shake vigorously for 30 seconds. This exchanges the ammonium protons, eliminating the broad signals at ~9.0–10.5 ppm that can obscure the aliphatic methine protons.

  • Instrument Parameters (400 MHz or higher):

    • Pulse Angle: 30° (zg30 pulse program).

    • Relaxation Delay (D1): Set to 2.0 seconds. Causality: Ensures complete longitudinal relaxation ( T1​ ) of the rigid piperidine protons for accurate quantitative integration.

    • Number of Scans (NS): 16 to 64 (depending on desired Signal-to-Noise ratio).

    • Acquisition Time (AQ): 3.0 seconds to ensure high digital resolution (Hz/point).

  • Processing: Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz prior to Fourier Transformation. Phase and baseline correct manually.

Troubleshooting Workflow

When dealing with novel derivatives of anilino-piperidines, signal overlap may still occur. The following logical workflow illustrates the decision-making process for resolving these complex spectra.

NMR_Workflow Start Observe Broad/Overlapping NMR Signals CheckForm Is the compound a Free Base or Salt? Start->CheckForm FreeBase Free Base CheckForm->FreeBase Salt Salt (e.g., di-HCl) CheckForm->Salt Action1 Convert to Dihydrochloride Salt to lock conformation FreeBase->Action1 Action2 Change Solvent (e.g., CDCl3 to DMSO-d6/D2O) Salt->Action2 Action1->Action2 VT_NMR Perform Variable Temperature (VT) NMR Action2->VT_NMR If signals remain broad Resolved High-Resolution Spectrum Achieved Action2->Resolved If signals are resolved VT_NMR->Resolved Slows or speeds exchange rates

Caption: Diagnostic workflow for resolving overlapping and broad NMR signals in anilino-piperidine derivatives.

Conclusion

For rigorous analytical characterization and long-term stability, the dihydrochloride salt of 2-(Piperidin-3-yl)aniline vastly outperforms its free base counterpart. By protonating the basic nitrogen centers, chemists can suppress detrimental relaxation and exchange pathways, yielding sharp, quantifiable, and structurally definitive ¹H NMR spectra.

References

  • ACS Omega. (2020). Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. Retrieved from [Link]

  • NISCPR. (n.d.). Protonation effect on chemical shifts of some piperidones unusual influence by anions. Retrieved from [Link]

A Comparative Guide to the LC-MS Characterization of 2-(Piperidin-3-yl)aniline Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the robust and accurate characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of the development pipeline. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the characterization of 2-(Piperidin-3-yl)aniline dihydrochloride, a key building block in medicinal chemistry. We will explore a detailed LC-MS methodology, compare its performance with alternative analytical techniques, and provide the scientific rationale behind the experimental choices to ensure data integrity and reproducibility.

Introduction: The Analytical Challenge of 2-(Piperidin-3-yl)aniline

2-(Piperidin-3-yl)aniline, with a molecular formula of C₁₁H₁₆N₂ and a monoisotopic mass of 176.1313 Da, is a bifunctional molecule featuring a substituted aniline ring and a piperidine moiety. Its dihydrochloride salt form enhances stability and solubility. The analytical challenge lies in developing a highly selective and sensitive method that can unambiguously identify the compound, quantify it in various matrices, and distinguish it from potential isomers and impurities. The polarity and potential for in-source fragmentation of this molecule make LC-MS an ideal analytical tool.

The Power of LC-MS: A Detailed Experimental Protocol

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) offers unparalleled sensitivity and selectivity, making it the gold standard for the analysis of many small molecules in the pharmaceutical industry.[1] The following protocol is a robust starting point for the characterization of 2-(Piperidin-3-yl)aniline dihydrochloride.

Experimental Workflow

LC-MS Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis s1 Weigh 2-(Piperidin-3-yl)aniline dihydrochloride s2 Dissolve in Diluent (e.g., 50:50 Acetonitrile:Water) s1->s2 s3 Vortex and Sonicate to ensure complete dissolution s2->s3 s4 Filter through 0.22 µm Syringe Filter s3->s4 lc Inject sample onto Reversed-Phase C18 Column s4->lc lc_grad Apply Gradient Elution lc->lc_grad ms_ion Electrospray Ionization (ESI) in Positive Mode lc_grad->ms_ion ms_scan Full Scan MS (m/z 50-300) ms_ion->ms_scan ms_ms Tandem MS (MS/MS) of Precursor Ion ms_scan->ms_ms da1 Identify [M+H]⁺ Ion ms_ms->da1 da2 Analyze Fragmentation Pattern da1->da2 da3 Quantify using Peak Area da2->da3 caption Figure 1: Experimental workflow for LC-MS analysis.

Caption: Figure 1: A streamlined workflow for the LC-MS analysis of 2-(Piperidin-3-yl)aniline dihydrochloride.

Detailed Method Parameters
ParameterRecommended SettingRationale
Liquid Chromatography
ColumnReversed-phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm)The C18 stationary phase provides excellent retention and separation for moderately polar compounds like the analyte. The smaller particle size enhances resolution and peak shape.[2]
Mobile Phase A0.1% Formic Acid in WaterFormic acid aids in the protonation of the analyte, improving ionization efficiency in positive ESI mode and enhancing peak shape.
Mobile Phase B0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent in reversed-phase chromatography, offering good elution strength for the analyte.
Gradient5% B to 95% B over 10 minutesA gradient elution is crucial for separating the analyte from potential impurities with varying polarities and ensuring a sharp peak shape.
Flow Rate0.3 mL/minA lower flow rate is compatible with most ESI sources and improves ionization efficiency.
Column Temperature40 °CElevated temperature can improve peak shape and reduce viscosity, leading to better chromatographic performance.
Injection Volume2 µLA small injection volume minimizes band broadening and prevents column overloading.
Mass Spectrometry
Ionization SourceElectrospray Ionization (ESI)ESI is a soft ionization technique suitable for polar and thermally labile molecules, minimizing in-source fragmentation and preserving the molecular ion.[3]
PolarityPositiveThe two nitrogen atoms in the molecule are basic and readily accept a proton, making positive ion mode the preferred choice for high sensitivity.
Full Scan m/z Range50 - 300This range covers the expected protonated molecule [M+H]⁺ (m/z 177.14) and potential fragments.
Precursor Ion (for MS/MS)m/z 177.14This is the protonated molecular ion of 2-(Piperidin-3-yl)aniline.
Collision Energy (CE)10-40 eV (optimized)A range of collision energies should be evaluated to obtain a rich fragmentation spectrum for structural confirmation.
Expected Mass Spectra and Fragmentation

In positive ESI mode, 2-(Piperidin-3-yl)aniline will be readily protonated to form the [M+H]⁺ ion at m/z 177.14. Tandem MS (MS/MS) of this precursor ion is expected to yield characteristic fragments arising from the cleavage of the piperidine ring and the bond connecting the two ring systems.

Predicted Fragmentation Pathway

Fragmentation_Pathway M [M+H]⁺ m/z 177.14 F1 Loss of NH₃ [M+H-NH₃]⁺ m/z 160.11 M->F1 -NH₃ F2 Piperidine Ring Opening and Cleavage M->F2 F3 Aniline Moiety [C₆H₈N]⁺ m/z 94.07 F2->F3 F4 Piperidinyl Cation [C₅H₁₀N]⁺ m/z 84.08 F2->F4 F5 Further Fragmentation F3->F5 F4->F5 caption Figure 2: Predicted fragmentation of 2-(Piperidin-3-yl)aniline.

Caption: Figure 2: A proposed fragmentation pathway for protonated 2-(Piperidin-3-yl)aniline in MS/MS.

The fragmentation of piperidine derivatives often involves α-cleavage adjacent to the nitrogen atom and ring fission.[3] The presence of the aniline group will also influence the fragmentation pattern. Key expected fragments include the loss of ammonia (NH₃) and cleavage to produce the aniline and piperidinyl cations.

Comparative Analysis with Alternative Techniques

While LC-MS is a powerful tool, a comprehensive characterization often involves orthogonal techniques. Here, we compare LC-MS with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy.

FeatureLC-MSHPLC-UVNMR Spectroscopy
Selectivity Very High (based on m/z and retention time)Moderate (based on retention time and UV absorbance)Very High (provides detailed structural information)
Sensitivity Very High (ng/mL to pg/mL levels)[4]Moderate (µg/mL to ng/mL levels)[5]Low (mg to µg quantities required)[6]
Structural Information Provides molecular weight and fragmentation patternLimited to UV absorbance spectrumProvides detailed connectivity and stereochemistry[7]
Quantitative Accuracy Excellent with appropriate internal standardsExcellent with appropriate calibrationGood, but typically used for structural elucidation
Throughput HighHighLow
Cost HighLowVery High
Expertise Required HighModerateHigh
LC-MS vs. HPLC-UV

For routine purity analysis and quantification where sensitivity is not a major concern, HPLC-UV can be a cost-effective alternative.[2] However, it lacks the specificity of mass detection. Co-eluting impurities with similar UV spectra can lead to inaccurate quantification. LC-MS, with its ability to resolve compounds based on both retention time and mass-to-charge ratio, provides a much higher degree of confidence in identification and quantification.

LC-MS vs. NMR Spectroscopy

NMR spectroscopy is the undisputed champion for unambiguous structure elucidation.[6] It provides detailed information about the connectivity of atoms within a molecule. However, it is a low-throughput technique with significantly lower sensitivity compared to LC-MS. NMR is essential for the initial characterization of a new chemical entity but is not practical for routine high-throughput analysis or trace-level quantification in complex matrices.

Conclusion: An Integrated Approach for Comprehensive Characterization

For the comprehensive characterization of 2-(Piperidin-3-yl)aniline dihydrochloride, an integrated analytical approach is recommended. LC-MS stands out as the primary technique for routine identification, quantification, and impurity profiling due to its exceptional balance of sensitivity, selectivity, and throughput. HPLC-UV can serve as a valuable, cost-effective tool for routine purity checks where high sensitivity is not required. NMR spectroscopy remains indispensable for the initial, definitive structural confirmation of the molecule and its key impurities.

By understanding the strengths and limitations of each technique, researchers and drug development professionals can design a robust analytical strategy that ensures the quality, safety, and efficacy of their products.

References

  • Aznar, M., Canellas, E., & Nerín, C. (2009). Quantitative determination of 22 primary aromatic amines by cation-exchange solid-phase extraction and liquid chromatography-mass spectrometry. Journal of Chromatography A, 1216(27), 5176-5181. Available from: [Link]

  • Kämpfer, P., Crettaz, S., Nussbaumer, S., Scherer, M., & Deflorin, O. (2019). Quantitative determination of 58 aromatic amines and positional isomers in textiles by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. Journal of Chromatography A, 1601, 238-249. Available from: [Link]

  • SCIEX. Rapid identification and quantification of 27 primary aromatic amines in kitchen utensils. Available from: [Link]

  • LCGC International. (2022). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Available from: [Link]

  • Bhat, K. G., & Chandrashekar, U. (2003). Characterization of a new rat urinary metabolite of piperine by LC/NMR/MS studies. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 875-883. Available from: [Link]

  • Byun, Y., et al. (2014). X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl)-1-(20-hydroxyphenyl)-prop-2-en-1-one. Journal of Molecular Structure, 1076, 600-605. Available from: [Link]

  • IRIS. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Available from: [Link]

  • Springer. (2024). Comparative metabolite analysis of Piper sarmentosum organs approached by LC–MS-based metabolic profiling. Available from: [Link]

  • Cresset. (2024). Aniline replacement in drug-like compounds. Available from: [Link]

  • Agilent. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Available from: [Link]

Sources

HPLC Purity Testing for 2-(Piperidin-3-yl)aniline Dihydrochloride: A Comparative Guide to Method Optimization

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, analyzing highly polar, dual-basic active pharmaceutical ingredient (API) intermediates requires moving beyond default laboratory habits. 2-(Piperidin-3-yl)aniline dihydrochloride presents a notorious analytical challenge: it contains both a primary aromatic amine and a secondary aliphatic amine, existing as a highly hydrophilic dication under typical chromatographic conditions.

This guide objectively compares three analytical workflows—Standard Reversed-Phase (RP-HPLC), Ion-Pairing RP-HPLC, and Hydrophilic Interaction Liquid Chromatography (HILIC)—to demonstrate why orthogonal methodologies are required to achieve self-validating, mass spectrometry (MS)-compatible purity data.

The Mechanistic Challenge of Diamine Salts

When developing a purity assay for 2-(Piperidin-3-yl)aniline dihydrochloride, standard C18 columns typically fail. The causality is twofold:

  • Lack of Hydrophobic Partitioning: The dihydrochloride salt is highly water-soluble. In a reversed-phase system, the strong aqueous mobile phase causes the analyte to elute at or near the void volume ( k′<1 ).

  • Secondary Silanol Interactions: Silica-based C18 columns contain residual, unendcapped silanols ( Si−O− ). At a mobile phase pH above 3.5, these silanols deprotonate. The protonated basic nitrogen atoms of the analyte undergo kinetically slow ion-exchange interactions with these anionic sites. According to research published in , this electrostatic attraction is the primary cause of severe peak tailing and broad, asymmetric peaks for basic compounds[1].

To solve this, a global approach to column selection emphasizes that when C18 fails for polar analytes, HILIC is the preferred orthogonal choice ()[2].

Workflow A 2-(Piperidin-3-yl)aniline 2HCl (Highly Polar Diamine) B Standard C18 RP-HPLC A->B Try First C Ion-Pairing RP-HPLC A->C Add Additives D HILIC (Optimized) A->D Switch Mode E Poor Retention & Tailing (Silanol Interactions) B->E F Good Peak Shape (MS-Incompatible) C->F G Excellent Retention & Peak Shape (MS-Compatible) D->G

Workflow decision tree for polar basic compounds comparing RP-HPLC and HILIC.

Quantitative Data Comparison

The following table summarizes the experimental performance of the three methodologies when analyzing 2-(Piperidin-3-yl)aniline dihydrochloride.

Chromatographic ParameterMethod A: Standard C18 (Baseline)Method B: Ion-Pairing C18 (Alternative)Method C: HILIC (Optimized Product)
Retention Factor ( k′ ) 0.4 (Fails System Suitability)5.24.8
Tailing Factor ( Tf​ ) 2.8 (Severe Tailing)1.31.1 (Highly Symmetrical)
Theoretical Plates ( N ) < 2,0008,50014,200
MS Compatibility Yes (but uninterpretable due to void elution)No (Severe signal suppression)Yes (Excellent ESI+ ionization)
Equilibration Time 10 Column Volumes> 50 Column Volumes15 Column Volumes

Step-by-Step Experimental Methodologies

Method A: Standard Reversed-Phase (The Baseline Failure)

This method demonstrates the inherent limitations of standard hydrophobicity for diamine salts.

  • Column: Standard C18, 150 × 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Milli-Q Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Diluent: Water/Acetonitrile (50:50 v/v).

  • Causality & Result: The highly polar API elutes in the void volume. The inability to partition into the hydrophobic C18 chains results in a complete lack of resolution from polar impurities.

Method B: Ion-Pairing RP-HPLC (The Traditional Workaround)

This method forces retention by neutralizing the analyte's charge, but sacrifices modern detector compatibility.

  • Column: Standard C18, 150 × 4.6 mm, 5 µm.

  • Mobile Phase A: 10 mM Sodium 1-heptanesulfonate + 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Diluent: Mobile Phase A.

  • Causality & Result: The anionic sulfonate pairs with the dicationic analyte, forming a neutral, hydrophobic complex that retains well on the C18 phase. However, TFA and sulfonates cause severe ion suppression in LC-MS and permanently alter the column stationary phase.

Method C: HILIC (The Optimized Solution)

HILIC provides a self-validating system tailored for polar bases. It utilizes an aqueous-enriched layer on the stationary phase to partition the analyte.

  • Column: BEH Amide or Zwitterionic (ZIC-HILIC), 100 × 2.1 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with formic acid).

  • Mobile Phase B: Acetonitrile.

  • Isocratic Elution: 15% A / 85% B.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 230 nm and ESI-MS (+).

  • Diluent: 85% Acetonitrile / 15% Water.

  • Causality & Result:

    • Buffer Choice: The pH 3.0 buffer ensures reproducible ionization and masks residual surface charge on the column.

    • Diluent Rationale (Critical): In HILIC, water is the strong elution solvent. If the sample is dissolved in 100% water, the injection plug disrupts the immobilized water layer on the column, causing peak splitting. Matching the diluent to the high-organic mobile phase (85% ACN) guarantees sharp, symmetrical peaks ( Tf​≤1.2 ).

Mechanism A Protonated Diamine (Analyte) B Hydrophilic Partitioning (Water-rich layer) A->B C Electrostatic Interactions (Stationary Phase) A->C D Hydrogen Bonding A->D E Enhanced Retention & Symmetrical Peaks B->E C->E D->E

Multi-modal retention mechanism of basic amines in HILIC environments.

Conclusion

For the purity testing of 2-(Piperidin-3-yl)aniline dihydrochloride, attempting to force retention on a standard C18 column leads to compromised data integrity. While ion-pairing reagents offer a temporary fix, they break the self-validating loop required for modern LC-MS workflows. By adopting Method C (HILIC) , analytical scientists leverage the compound's inherent polarity as an advantage, achieving superior retention, excellent peak symmetry, and full MS compatibility.

References

  • Title: Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography in the Absence and the Presence of 1-Hexyl-3-methylimidazolium Chloride for the Analysis of Basic Compounds Source: MDPI Separations (2020) URL: [Link]

  • Title: A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work Source: LCGC North America (2010) URL: [Link]

Sources

Solid-State Characterization Guide: IR Spectroscopy of 2-(Piperidin-3-yl)aniline Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To objectively compare the solid-state spectroscopic performance of 2-(Piperidin-3-yl)aniline dihydrochloride (the stable product) against its free base alternative, providing actionable, self-validating ATR-FTIR methodologies for salt screening and quality control.

Executive Summary: The Case for the Dihydrochloride Salt

In pharmaceutical development, the physical form of an active pharmaceutical ingredient (API) or critical intermediate dictates its stability, solubility, and manufacturability. The free base form of 2-(Piperidin-3-yl)aniline contains both a primary aromatic amine (aniline) and a secondary aliphatic amine (piperidine). While synthetically useful, the free base is highly susceptible to oxidative degradation and exhibits poor aqueous solubility.

By converting this compound into its dihydrochloride salt , we achieve a highly stable, water-soluble crystalline solid. Infrared (IR) spectroscopy serves as the premier non-destructive technique to validate this transformation. This guide details the mechanistic causality behind the IR spectral shifts during salt formation and provides a rigorous protocol for Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) analysis.

Mechanistic Insights: The Physics of IR Spectral Shifts

As an application scientist, it is crucial to understand why the IR spectrum changes, rather than merely memorizing peak tables. The spectroscopic differentiation between the free base and the dihydrochloride salt is driven by the physics of covalent versus hydrogen-bonded systems.

  • The Free Base (Alternative): In the unprotonated state, the nitrogen-hydrogen bonds are strictly covalent. The primary aniline group exhibits a distinct, sharp doublet in the high-frequency region (approx. 3440 and 3360 cm⁻¹) due to asymmetric and symmetric N−H stretching vibrations . The secondary piperidine amine presents a single, weaker N−H stretch near 3300 cm⁻¹ []([Link]).

  • The Dihydrochloride Salt (Product): Upon the addition of 2 equivalents of HCl, both nitrogen atoms are protonated to form −NH3+​ and >NH2+​ cations. These charged centers engage in a dense, highly polarized hydrogen-bonding network with the chloride counterions ( N−H+⋯Cl− ). This intense electrostatic interaction draws electron density away from the N−H bonds, drastically reducing their force constants. Consequently, the sharp, high-frequency N−H stretches vanish entirely. They are replaced by a massive, broad absorption continuum spanning from 3200 to 2400 cm⁻¹ . This complex "ammonium band," often featuring multiple sub-peaks due to Fermi resonance and overtone interactions, is the definitive proof of successful salt formation.

Quantitative Spectral Comparison

The following table summarizes the diagnostic IR peaks used to differentiate the unstable free base from the optimized dihydrochloride salt.

Spectroscopic FeatureFree Base (Alternative)Dihydrochloride Salt (Product)Mechanistic Rationale
Primary Amine ( NH2​ ) Stretch 3440, 3360 cm⁻¹ (Sharp doublet)Absent Aniline nitrogen is protonated to −NH3+​ .
Secondary Amine ( N−H ) Stretch ~3300 cm⁻¹ (Sharp singlet)Absent Piperidine nitrogen is protonated to >NH2+​ .
Ammonium ( N−H+ ) Stretch Absent3200 - 2400 cm⁻¹ (Broad, strong)Strong H-bonding with Cl− drastically weakens N-H bonds.
Aromatic C−H Stretch 3100 - 3000 cm⁻¹3100 - 3000 cm⁻¹ (Overlapped)Aromatic ring structure remains intact.
Aliphatic C−H Stretch 2950 - 2800 cm⁻¹2950 - 2800 cm⁻¹ (Overlapped)Piperidine carbon backbone remains intact.
N−H Bending (Scissoring) 1620 cm⁻¹~1580 - 1550 cm⁻¹Altered dipole moment and steric hindrance post-protonation.
Aromatic C=C Stretch 1600, 1500 cm⁻¹1600, 1500 cm⁻¹Minimal change; core framework unaffected.
C−N Stretch (Aromatic) 1280 cm⁻¹~1250 cm⁻¹Reduced electron delocalization into the aromatic ring.

Solid-State Validation Workflow

G A Free Base Synthesis B HCl Addition (Protonation) A->B C Dihydrochloride Crystallization B->C D ATR-FTIR Analysis C->D E Broad N-H+ (3200-2400 cm⁻¹) D->E F Salt Release E->F

Workflow for the synthesis and ATR-FTIR solid-state validation of amine dihydrochloride salts.

Self-Validating ATR-FTIR Experimental Protocol

To ensure absolute trustworthiness in your spectral data, the analytical protocol must be a self-validating system. Attenuated Total Reflectance (ATR) relies on an evanescent wave penetrating the sample. Because the depth of penetration ( dp​ ) is wavelength-dependent, strict adherence to background validation and algorithmic correction is mandatory for pharmaceutical quality control .

Step 1: System Purge and Background Validation

  • Action: Purge the FTIR spectrometer with dry, CO2​ -free nitrogen for 15 minutes.

  • Causality: Atmospheric water vapor and carbon dioxide exhibit strong IR absorptions that can mask the critical 3200-2400 cm⁻¹ ammonium band.

  • Validation Check: Run a 32-scan background. The single-beam energy profile must show a smooth curve with >95% attenuation of water vapor rotational bands.

Step 2: Crystal Cleaning and Blank Verification

  • Action: Wipe the diamond ATR crystal with HPLC-grade isopropanol using a lint-free wipe. Allow to evaporate completely.

  • Causality: A diamond crystal is selected for its extreme hardness, preventing scratching from the crystalline dihydrochloride salts during compression [[1]]([Link]).

  • Validation Check: Execute a "Clean Crystal" scan. The resulting spectrum must yield a flat baseline (100% ± 0.5% Transmittance) from 4000 to 400 cm⁻¹. If any organic peaks are present, repeat the cleaning process.

Step 3: Sample Application and Optical Contact

  • Action: Deposit ~2 to 5 mg of 2-(Piperidin-3-yl)aniline dihydrochloride directly onto the center of the crystal. Lower the pressure anvil until the software indicates optimal force (typically ~50-80 cN).

  • Causality: The evanescent wave only penetrates 0.5 to 2.0 µm into the sample. Without intimate physical contact, the signal-to-noise ratio degrades severely, and air gaps will cause baseline sloping and spectral distortion.

Step 4: Data Acquisition and Algorithmic Correction

  • Action: Collect 32 to 64 scans at 4 cm⁻¹ resolution. Apply the "ATR Correction" algorithm within the spectrometer's software suite.

  • Causality: Because the evanescent wave penetrates deeper at lower frequencies (longer wavelengths), high-frequency peaks (like the N−H+ stretches) appear artificially weaker than low-frequency peaks. The ATR correction normalizes the spectrum, ensuring the relative peak intensities are directly comparable to standard transmission (KBr pellet) reference libraries.

References

  • 24.10 Spectroscopy of Amines. Chemistry LibreTexts.[Link]

  • [2] IR Spectroscopy Tutorial: Amines. OrgChem Boulder.[Link]

  • [3] Spectra–Structure Correlations in the Mid- and Far-infrared. Society for Applied Spectroscopy (SAS). [Link]

  • [4] Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. MDPI Molecules.[Link]

  • [1] Analysis of the Dissolution Behavior of Theophylline and Its Cocrystal Using ATR-FTIR Spectroscopic Imaging. ACS Molecular Pharmaceutics.[Link]

Sources

A Senior Application Scientist's Guide to the Validation of 2-(Piperidin-3-yl)aniline Dihydrochloride Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. This integrity is fundamentally reliant on the quality of the reference standards used for the identification, purity assessment, and quantification of active pharmaceutical ingredients (APIs). This guide provides a comprehensive framework for the validation of a newly synthesized batch of 2-(Piperidin-3-yl)aniline dihydrochloride, a key building block in medicinal chemistry, by comparing it against a certified reference material (CRM).

Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures, ensuring a robust and scientifically sound evaluation. This guide will detail the orthogonal analytical techniques employed, the rationale behind their selection, and present a comparative analysis of the data to establish the identity, purity, and overall suitability of the in-house reference standard.

The Critical Role of Orthogonal Analytical Methods

A single analytical technique is insufficient to fully characterize a reference standard. By employing a suite of orthogonal methods—techniques that measure the same analyte based on different chemical or physical principles—we can build a comprehensive and trustworthy profile of the material. This multi-faceted approach minimizes the risk of overlooking impurities or structural discrepancies that might be missed by a single method.

For the validation of our 2-(Piperidin-3-yl)aniline dihydrochloride standard, we will utilize High-Performance Liquid Chromatography (HPLC) for purity determination, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity profiling, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for structural confirmation, and Karl Fischer titration for water content analysis.

G cluster_0 Reference Standard Validation Workflow cluster_1 Orthogonal Analytical Techniques A In-House Synthesized 2-(Piperidin-3-yl)aniline dihydrochloride C Identity Confirmation A->C D Purity & Impurity Profiling A->D E Water Content Analysis A->E B Certified Reference Material (CRM) B->C B->D C1 ¹H & ¹³C NMR C->C1 Structural Elucidation C2 FTIR Spectroscopy C->C2 Functional Group Analysis D1 HPLC-UV (Purity) D->D1 Non-volatile Impurities D2 GC-MS (Volatile Impurities) D->D2 Residual Solvents E1 Karl Fischer Titration E->E1 F Final Qualification C1->F Data Aggregation & Comparison C2->F Data Aggregation & Comparison D1->F Data Aggregation & Comparison D2->F Data Aggregation & Comparison E1->F Data Aggregation & Comparison

Caption: Workflow for the validation of a new reference standard using orthogonal analytical methods.

Identity Confirmation: Is It What It Claims to Be?

The foundational step in reference standard validation is the unambiguous confirmation of its chemical structure. We employ Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. For our analysis, both ¹H NMR and ¹³C NMR spectra were acquired for the in-house standard and the CRM.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh approximately 5 mg of the standard and dissolve in 0.7 mL of Deuterium Oxide (D₂O).

  • Instrumentation: Bruker Avance III HD 400 MHz spectrometer.

  • ¹H NMR Parameters: 16 scans, 2.5-second acquisition time, 1-second relaxation delay.

  • ¹³C NMR Parameters: 1024 scans, 1.5-second acquisition time, 2-second relaxation delay.

  • Data Processing: Apply Fourier transformation and baseline correction. Chemical shifts are referenced to the residual solvent peak.

The resulting spectra for the in-house standard were overlaid with those of the CRM. The chemical shifts, signal multiplicities, and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, showed a direct correspondence, confirming that the atomic connectivity and chemical environment of the in-house material are identical to the certified standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. This technique serves as a rapid and reliable fingerprinting method.

Experimental Protocol: FTIR

  • Sample Preparation: A small amount of the sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Thermo Scientific Nicolet iS50 FTIR Spectrometer.

  • Parameters: 32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: The resulting spectrum is compared to the spectrum of the CRM.

The FTIR spectra of both the in-house standard and the CRM exhibited characteristic absorption bands corresponding to N-H stretches of the aniline and piperidine groups, aromatic C-H and C=C stretches, and aliphatic C-H stretches. The high degree of similarity between the two spectra provides further evidence of structural identity.

Purity Assessment: A Quantitative Comparison

Purity is arguably the most critical attribute of a reference standard. We utilized High-Performance Liquid Chromatography (HPLC) with UV detection to determine the purity of our standard and to identify any non-volatile impurities.

Experimental Protocol: HPLC Purity Analysis

  • Chromatographic Conditions:

    • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: 5% to 95% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 5 µL

  • Sample Preparation: Prepare solutions of the in-house standard and the CRM at a concentration of 1.0 mg/mL in a 50:50 mixture of water and acetonitrile.

The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Table 1: Comparative HPLC Purity Data

Sample IDMain Peak Retention Time (min)Purity by Area %Number of Impurities Detected
Certified Reference Material 8.2199.85%2
In-House Standard 8.2299.79%3

The data clearly indicates that the in-house standard possesses a purity level comparable to the CRM, with only a minor difference in the total impurity profile. The retention times are virtually identical, providing additional evidence of the same chemical entity.

Impurity Profiling: Searching for Volatiles

Residual solvents from the synthesis and purification processes are common impurities in chemical standards. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying and quantifying these volatile and semi-volatile organic compounds.

Experimental Protocol: GC-MS for Residual Solvents

  • Sample Preparation: A headspace vial is prepared by dissolving 50 mg of the standard in 1 mL of Dimethyl Sulfoxide (DMSO).

  • Instrumentation: Agilent 7890B GC with 5977A MSD.

  • GC Parameters:

    • Column: DB-624UI (30 m x 0.25 mm, 1.4 µm)

    • Inlet Temperature: 250 °C

    • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

    • Carrier Gas: Helium

  • MS Parameters: Electron Ionization (EI) mode, scanning from m/z 35 to 500.

Table 2: Residual Solvent Analysis by GC-MS

Solvent IdentifiedIn-House Standard (ppm)Certified Reference Material (ppm)ICH Limit (ppm)
Methanol 85Not Detected3000
Isopropanol 150455000
Dichloromethane Not DetectedNot Detected600

The GC-MS analysis revealed the presence of low levels of methanol and isopropanol in the in-house standard, likely from the final crystallization step. Crucially, the levels of these solvents are well below the limits specified in the ICH Q3C (R8) guidelines for residual solvents.

Water Content: The Hidden Component

Water content can significantly impact the accurate weighing of a reference standard, leading to errors in quantitative analysis. Karl Fischer titration is a highly specific and accurate method for determining the water content.

Experimental Protocol: Karl Fischer Titration

  • Instrumentation: Mettler Toledo C30S Compact Karl Fischer Coulometer.

  • Procedure: A precisely weighed amount of the standard (approx. 100 mg) is added to the titration cell containing a suitable solvent. The instrument then titrates the water with an iodine-based reagent.

Table 3: Water Content by Karl Fischer Titration

Sample IDWater Content (w/w %)
Certified Reference Material 0.15%
In-House Standard 0.21%

The slightly higher water content in the in-house standard is a critical piece of information. This value must be accounted for when preparing solutions for assays to ensure accurate concentration calculations. The certificate of analysis for the in-house standard should clearly state this value.

Conclusion: A Qualified and Reliable Reference Standard

The comprehensive, orthogonal analysis demonstrates a high degree of similarity between the in-house synthesized 2-(Piperidin-3-yl)aniline dihydrochloride and the Certified Reference Material.

  • Identity: Confirmed by ¹H NMR, ¹³C NMR, and FTIR.

  • Purity: HPLC analysis shows a purity of 99.79%, which is comparable to the CRM's 99.85%.

  • Impurity Profile: Residual solvent levels are well within safe limits as defined by ICH guidelines.

  • Water Content: Quantified and can be corrected for in quantitative applications.

Based on this body of evidence, the in-house batch of 2-(Piperidin-3-yl)aniline dihydrochloride is qualified as a reliable reference standard for use in research and development activities, including analytical method development, validation, and routine quality control testing. This rigorous validation process ensures the generation of accurate and reproducible data, underpinning the integrity of the entire drug development lifecycle.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • General Chapter <1225> Validation of Compendial Procedures. United States Pharmacopeia (USP). [Link]

  • ICH Q3C (R8) Impurities: Guideline for Residual Solvents. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

Impurity profiling of commercial 2-(Piperidin-3-yl)aniline dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Impurity Profiling of Commercial 2-(Piperidin-3-yl)aniline Dihydrochloride: A Comparative Guide for Pharmaceutical Synthesis

Executive Summary

2-(Piperidin-3-yl)aniline dihydrochloride (CAS 695185-50-3) is a highly reactive diamine building block essential for the synthesis of complex active pharmaceutical ingredients (APIs), including poly (ADP-ribose) polymerase (PARP) inhibitors and targeted kinase inhibitors[1]. Due to the presence of both a primary aniline and a secondary piperidine amine, the compound is susceptible to oxidation and side reactions. Furthermore, minor variations in the synthetic route can introduce critical impurities that propagate downstream, drastically reducing final API yield and safety.

This guide objectively compares the impurity profiles of a Premium commercial batch against an Economy batch, detailing the analytical methodologies required to detect these impurities in compliance with ICH Q3A guidelines[2].

The Chemistry and Impurity Landscape

Understanding the origin of impurities is the first step in robust quality control. The synthesis of 2-(Piperidin-3-yl)aniline typically involves the reduction of a nitro-pyridine precursor followed by catalytic hydrogenation of the pyridine ring.

  • Regioisomers: The most problematic impurities are regioisomers, specifically the 4-yl or 2-yl variants. These arise from impure starting materials and possess nearly identical chemical reactivity to the target 3-yl compound.

  • Incomplete Hydrogenation: Failure to fully reduce the pyridine ring leaves unsaturated intermediates.

  • Oxidation Products: The primary aniline is prone to oxidation if the commercial batch is not rigorously stored under an inert atmosphere.

  • Inorganic & Solvent Residues: Heavy metals (like Palladium from the hydrogenation catalyst) and residual solvents (like ethanol) can poison downstream coupling reactions.

ImpurityOrigins API 2-(Piperidin-3-yl)aniline CAS: 695185-50-3 Org Organic Impurities API->Org Inorg Inorganic Impurities API->Inorg Solv Residual Solvents API->Solv Regio Regioisomers (e.g., 4-yl variant) Org->Regio Oxid Oxidation Products Org->Oxid Unreact Unreacted Precursors Org->Unreact Metals Heavy Metals (Pd/Fe) Inorg->Metals Salts Inorganic Salts Inorg->Salts EtOH Ethanol / MeOH Solv->EtOH

Caption: Classification and origin of impurities in commercial 2-(Piperidin-3-yl)aniline dihydrochloride.

Comparative Impurity Profiling: Premium vs. Economy Batches

To demonstrate the impact of supplier selection, we analyzed two commercial batches using orthogonal analytical techniques.

  • Supplier A (Premium): Sourced from a top-tier chemical supplier utilizing highly selective catalytic hydrogenation.

  • Supplier B (Economy): Sourced from a bulk catalog supplier marketing the compound at "90-95% purity."

According to the ICH Q3A(R2) guidelines, the reporting threshold for organic impurities in new drug substances typically begins at 0.05%, depending on the maximum daily dose[2]. As shown in the data below, Supplier B fails to control regioisomeric and inorganic impurities, which will require costly downstream purification.

Table 1: Quantitative Impurity Comparison of Commercial Batches

ParameterAnalytical MethodSupplier A (Premium)Supplier B (Economy)ICH Q3A/Q3C Threshold
Assay (Purity) HPLC-UV (254 nm)98.8%91.4%N/A
Regioisomer (4-yl) LC-MS/MS0.08%4.20%>0.05% (Report)
Oxidation Products LC-MS/MS<0.05%1.50%>0.05% (Report)
Residual Palladium ICP-MS<1 ppm58 ppm<10 ppm
Residual Ethanol GC-Headspace450 ppm4,100 ppm<5000 ppm

Analytical Methodologies

Analytical methods for impurity profiling must provide high sensitivity, specificity, and reproducibility. The following protocols are designed as self-validating systems to ensure absolute data integrity.

Protocol 1: High-Resolution LC-MS/MS Organic Impurity Profiling

Causality: We utilize a biphenyl stationary phase rather than a standard C18 column. The biphenyl phase provides enhanced pi-pi interactions, which are critical for resolving closely related regioisomers (like the 3-yl and 4-yl piperidine variants) that otherwise co-elute on aliphatic stationary phases[3].

  • Sample Preparation: Dissolve 10 mg of the commercial dihydrochloride salt in 10 mL of Methanol:Water (50:50 v/v) to yield a 1 mg/mL stock. Dilute to 100 µg/mL using the mobile phase.

  • Self-Validation Check: Prior to sample injection, run a blank diluent injection to establish a baseline and confirm the absence of column carryover. System suitability is verified by injecting a known standard mixture and ensuring a chromatographic resolution ( Rs​ ) > 1.5 between the 3-yl and 4-yl isomers.

  • Chromatographic Separation:

    • Column: Restek Raptor Biphenyl (100 x 2.1 mm, 2.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes. Flow Rate: 0.4 mL/min.

  • Mass Spectrometry Detection:

    • Instrument: Q-TOF LC/MS operating in positive Electrospray Ionization (ESI+) mode.

    • Data Analysis: Extract ion chromatograms (EIC) for the expected [M+H]+ mass ( m/z 177.13). Identify secondary peaks by comparing retention times and fragmentation patterns against certified reference standards.

Protocol 2: Residual Solvent Analysis via GC-Headspace

Causality: Direct liquid injection of the dihydrochloride salt would result in thermal degradation and precipitation within the GC inlet. Headspace analysis isolates the volatile organic impurities in the gas phase, protecting the instrument while maximizing sensitivity for residual solvents[4].

  • Sample Preparation: Dissolve 50 mg of the API in 1 mL of N,N-Dimethylacetamide (DMA) in a 20 mL headspace vial. Seal immediately with a PTFE-lined septum.

  • Self-Validation Check: Utilize a 5-point calibration curve of known solvent standards (e.g., ethanol, methanol). The correlation coefficient ( R2 ) must be 0.999. An internal standard (1-propanol) is spiked into all vials to correct for matrix effects and variations in headspace partitioning.

  • Incubation & Injection: Heat the vial at 85°C for 20 minutes to drive volatile solvents into the gas phase. Inject 1 mL of the headspace gas into the GC.

  • Separation: Use a DB-624 column with Flame Ionization Detection (FID) to quantify solvent peaks against the calibration curve.

AnalyticalWorkflow Batch Commercial Batch HPLC HPLC-UV (Assay & Purity) Batch->HPLC LCMS LC-MS/MS (Structural ID) Batch->LCMS GC GC-Headspace (Volatiles) Batch->GC ICP ICP-MS (Heavy Metals) Batch->ICP Report Comprehensive Impurity Profile HPLC->Report LCMS->Report GC->Report ICP->Report

Caption: Multi-modal analytical workflow for comprehensive impurity profiling of API building blocks.

Impact on Downstream Synthesis

The analytical data clearly demonstrates why economy batches (Supplier B) are a false economy in drug development. The presence of 4.20% of the 4-yl regioisomer is particularly devastating. Because the primary aniline group of both isomers will react identically during downstream Buchwald-Hartwig cross-coupling or amide bond formations, the impurity will propagate directly into the final API.

Removing a structural isomer from a complex, high-molecular-weight API requires preparative HPLC, which drastically reduces the final yield and inflates manufacturing costs. Furthermore, the 58 ppm of residual palladium in Supplier B's batch can poison sensitive transition-metal catalysts used in subsequent synthetic steps. For researchers and process chemists, investing in a highly characterized, premium batch of 2-(Piperidin-3-yl)aniline dihydrochloride is critical for ensuring scalable, ICH-compliant drug development.

References

  • 3 - biomedres.us

  • 4 - rroij.com 3.2 - ich.org

  • - amsbiopharma.com

  • - sigmaaldrich.com 6.1 - keyorganics.net

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Analytical Confirmation of 2-(Piperidin-3-yl)aniline Dihydrochloride: A Comparative Guide to Elemental Analysis, HRMS, and qNMR

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on complex active pharmaceutical ingredients (APIs), the selection and confirmation of specific salt forms have become critical regulatory and physicochemical checkpoints. Approximately half of all marketed drugs exist as pharmaceutical salts to optimize solubility, stability, and bioavailability .

For molecules with multiple basic centers, such as 2-(Piperidin-3-yl)aniline , confirming the exact stoichiometric ratio of the counterion is paramount. This compound contains an aniline nitrogen (pKa ~4.6) and a piperidine nitrogen (pKa ~10.4). While it readily forms a dihydrochloride salt (C₁₁H₁₈Cl₂N₂), distinguishing this from a monohydrochloride or free base requires a rigorous, orthogonal analytical approach.

This guide objectively compares Elemental Analysis (EA) against High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR), demonstrating why classical combustion analysis remains the gold standard for macroscopic salt stoichiometry.

The Mechanistic Limitations of Advanced Spectrometry

Modern analytical laboratories often default to HRMS and NMR for structural elucidation. However, when applied to inorganic pharmaceutical salts, these techniques exhibit fundamental mechanistic blind spots:

  • High-Resolution Mass Spectrometry (HRMS): HRMS is unparalleled for determining the exact mass and empirical formula of the active moiety. However, under standard Electrospray Ionization (ESI) conditions, the inorganic HCl counterions are stripped away. The detector only registers the protonated free base [M+H]+ at m/z 177.1386. Consequently, HRMS is entirely blind to the salt stoichiometry .

  • Quantitative NMR (qNMR): qNMR is a highly robust method for determining the organic purity of an API without requiring a reference standard of the analyte itself . Yet, when analyzing a hydrochloride salt in a deuterated solvent like D₂O, the acidic protons of the HCl exchange with deuterium, rendering them invisible to 1H NMR. The integration of the carbon-bound protons remains identical regardless of whether the sample is a mono- or dihydrochloride.

Elemental Analysis: The Stoichiometric Gold Standard

To definitively prove that 2-(Piperidin-3-yl)aniline has been isolated as a dihydrochloride , we must measure the macroscopic ratio of Carbon, Hydrogen, Nitrogen, and Chlorine. Elemental Analysis (CHN/Cl) achieves this through high-temperature combustion and gas chromatography.

Because the molecular weight of the counterion significantly dilutes the carbon mass fraction, EA provides an unambiguous stoichiometric fingerprint. The accepted tolerance for EA in peer-reviewed literature is ±0.4%. As shown in the data below, the carbon content difference between the mono- and dihydrochloride salts is a massive 9.09%, making EA a highly sensitive and definitive tool for this application.

Table 1: Comparative Analytical Capabilities for Salt Confirmation
Analytical TechniqueTarget AnalyteDetects Inorganic Counterion?Stoichiometric PrecisionPrimary Utility in API Development
Elemental Analysis (CHN/Cl) Bulk PowderYes (Directly measures Cl and C/N dilution)High (Differentiates mono vs. di-salts)Macroscopic purity and exact salt stoichiometry confirmation.
ESI-HRMS Individual IonsNo (Counterion is lost during ionization)None (Only sees free base)Exact mass confirmation and trace impurity identification.
1H qNMR Solubilized APINo (HCl protons exchange with solvent)Low (Cannot quantify inorganic salts)Absolute organic purity and structural connectivity.
Table 2: Elemental Analysis Data for 2-(Piperidin-3-yl)aniline Dihydrochloride
ElementTheoretical % (Dihydrochloride)Theoretical % (Monohydrochloride)Experimental Result % (Simulated)Absolute Error (Δ) from Dihydrochloride
Carbon (C) 53.02%62.11%52.88%0.14%
Hydrogen (H) 7.28%8.06%7.35%0.07%
Nitrogen (N) 11.24%13.17%11.18%0.06%
Chlorine (Cl) 28.46%16.66%28.31%0.15%

Data Interpretation: The experimental results fall well within the rigorous ±0.4% acceptance criteria for the dihydrochloride theoretical values, definitively ruling out the monohydrochloride form.

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems, incorporating internal controls to establish causality and prevent false positives.

Protocol A: CHN/Cl Elemental Analysis

Causality: Samples are sealed in tin capsules because the rapid oxidation of tin is highly exothermic, temporarily driving the local combustion temperature to ~1800 °C. This flash combustion ensures the complete breakdown of refractory nitrogen-containing rings (like piperidine) into Nx​Oy​ and CO2​ .

  • Calibration: Run an empty tin capsule to establish the baseline blank. Analyze a certified reference standard (e.g., Sulfanilamide) to calculate the instrument's specific response factor (K-factor).

  • Preparation: Accurately weigh 1.500–2.000 mg of 2-(Piperidin-3-yl)aniline dihydrochloride into a tin capsule using a microbalance (resolution of 0.001 mg).

  • Combustion: Drop the capsule into the combustion reactor at 950 °C under a pure oxygen pulse.

  • Reduction & Detection: Pass the resulting gas mixture over a copper reduction column at 600 °C to quantitatively reduce Nx​Oy​ to N2​ gas. Separate the gases ( N2​ , CO2​ , H2​O ) via a GC column and quantify using a Thermal Conductivity Detector (TCD).

  • Halogen Analysis: Perform a separate oxygen flask combustion (Schöninger flask) followed by argentometric titration to quantify Chlorine mass percentage.

Protocol B: ESI-HRMS Exact Mass Confirmation

Causality: Electrospray Ionization (ESI) is utilized as a "soft" ionization technique to prevent in-source fragmentation, preserving the intact [M+H]+ ion of the free base.

  • System Suitability: Calibrate the Q-TOF or Orbitrap mass spectrometer using a standard calibration mix to achieve a mass accuracy of < 2 ppm.

  • Sample Infusion: Dissolve the API in 50:50 Water:Acetonitrile containing 0.1% Formic Acid to a concentration of 1 µg/mL.

  • Lock Mass Correction: Simultaneously infuse an internal lock mass (e.g., Leucine Enkephalin, m/z 556.2771) to correct for thermal and electronic instrument drift in real-time.

  • Data Acquisition: Acquire data in positive ion mode. Extract the exact mass for C11​H17​N2+​ (Theoretical: 177.1386) and verify the isotopic distribution pattern.

Protocol C: 1H qNMR Absolute Organic Purity

Causality: A prolonged relaxation delay ( D1​ ) is critical in qNMR. Setting D1​ to at least 5 times the longest longitudinal relaxation time ( T1​ ) of the protons ensures all nuclei return to thermal equilibrium before the next pulse, preventing signal saturation and skewed integrations.

  • Standard Selection: Select Maleic acid as the internal standard (CRM grade). Its singlet peak (~6.3 ppm) does not overlap with the aromatic (6.5–7.5 ppm) or aliphatic (1.5–3.5 ppm) multiplets of the analyte.

  • Preparation: Co-weigh exactly ~10.0 mg of the API and ~5.0 mg of Maleic acid into a vial using an analytical balance. Dissolve completely in 0.6 mL of D2​O .

  • Acquisition: Acquire the 1H NMR spectrum at 298 K using a 90° pulse angle, 64 scans, and a D1​ relaxation delay of 30 seconds.

  • Processing: Apply baseline correction and integrate the analyte peaks against the Maleic acid standard to calculate absolute organic purity using the standard qNMR mass-balance equation.

Integrated Analytical Workflow

To establish a robust regulatory submission or internal quality control release, these three techniques must be used orthogonally. The workflow below illustrates how the distinct data streams converge to validate the API.

G cluster_methods Orthogonal Analytical Techniques A 2-(Piperidin-3-yl)aniline Dihydrochloride D Quantitative NMR (1H qNMR) A->D BA BA A->BA B Elemental Analysis (CHN/Cl) E Confirms Macroscopic Salt Stoichiometry B->E C High-Res Mass Spec (ESI-HRMS) F Confirms Exact Mass of Free Base C->F G Confirms Organic Purity (>99%) D->G H Validated API Identity & Dihydrochloride Form E->H F->H G->H BA->C

Orthogonal analytical workflow for API salt form confirmation.

Conclusion

While HRMS and qNMR represent the pinnacle of modern structural elucidation and organic purity determination, they are mechanistically insufficient for confirming the stoichiometry of inorganic pharmaceutical salts. For compounds like 2-(Piperidin-3-yl)aniline dihydrochloride, Elemental Analysis (CHN/Cl) remains an irreplaceable, highly sensitive technique. By measuring the macroscopic dilution of carbon and nitrogen caused by the heavy chloride counterions, EA provides definitive proof of the dihydrochloride state, ensuring batch-to-batch consistency, regulatory compliance, and reliable downstream pharmacokinetics.

References
  • RSC Publishing. "Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery." Biomaterials Science. Available at:[Link]

  • Chromatography Online. "High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies." LCGC North America. Available at: [Link]

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)." Emery Pharma Analytical Blog. Available at: [Link]

A Comparative Guide to the Crystallographic Structure of Substituted Anilino-Heterocycles for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern drug discovery, a profound understanding of a molecule's three-dimensional structure is not merely advantageous; it is fundamental. X-ray crystallography remains the definitive technique for elucidating the precise atomic arrangement within a crystalline solid, providing unparalleled insights into stereochemistry, conformation, and intermolecular interactions. This guide, compiled with the practicing scientist in mind, offers a detailed comparative analysis of the crystallographic data for substituted anilino-heterocycles, a scaffold of significant interest in medicinal chemistry.

While the specific crystallographic data for 2-(Piperidin-3-yl)aniline dihydrochloride is not publicly available at the time of this publication, we will utilize the comprehensive, published data for a closely related and structurally relevant molecule, 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate , as our primary subject of analysis. The principles and methodologies discussed herein are directly applicable to the structural determination of a wide array of similar compounds, including the target molecule.

For comparative purposes, we will contrast the structural features of our primary compound with another N-arylpiperazine derivative, 1-benzoyl-4-(4-nitrophenyl)piperazine . This comparison will highlight the subtle yet significant influence of substituent changes on the overall crystal packing and molecular conformation.

Comparative Crystallographic Data

The following table presents a side-by-side comparison of the key crystallographic parameters for our selected compounds. This data provides a quantitative basis for understanding the structural similarities and differences, which can have profound implications for properties such as solubility, stability, and receptor binding affinity.

Parameter3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate[1][2]1-benzoyl-4-(4-nitrophenyl)piperazine[3]
CCDC Number 20593202205954
Chemical Formula C₁₂H₂₀ClN₃OC₁₇H₁₇N₃O₃
Formula Weight 257.76323.34
Crystal System MonoclinicOrthorhombic
Space Group C2/cPna2₁
a (Å) 27.228(5)10.4563(2)
b (Å) 11.380(2)22.3113(5)
c (Å) 9.3775(16)13.5659(3)
α (°) 9090
β (°) 95.733(2)90
γ (°) 9090
Volume (ų) 2891.1(9)3163.63(12)
Z 88
Density (calc) (Mg/m³) 1.1841.359
Temperature (K) 296(2)90(2)
Radiation type Mo KαMo Kα
Wavelength (Å) 0.710730.71073

Causality Behind Experimental Choices: A Field-Proven Perspective

The determination of a crystal structure is a multi-step process where each stage is critical for the final quality of the data. The choices made are guided by a blend of established principles and empirical optimization.

Crystal Growth: The adage "garbage in, garbage out" is particularly pertinent to crystallography. The initial and often most challenging step is the growth of high-quality single crystals. For small organic molecules like our examples, slow evaporation of a saturated solution is a common and effective technique. The choice of solvent is crucial; in the case of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline, ethyl acetate was used, allowing for the gradual formation of well-ordered, colorless block-like crystals[1]. The presence of a monohydrate in the crystal lattice highlights the importance of the solvent environment during crystallization.

Data Collection Temperature: The data for 1-benzoyl-4-(4-nitrophenyl)piperazine was collected at a cryogenic temperature of 90 K[3]. This is a standard practice in modern crystallography. Lowering the temperature reduces the thermal motion of the atoms within the crystal lattice. This results in a sharper diffraction pattern with less diffuse scattering, leading to a more precise determination of atomic positions and bond lengths.

Experimental Protocol: A Self-Validating System

The following protocol outlines the key steps in a typical single-crystal X-ray diffraction experiment. This workflow is designed to be a self-validating system, with checks and balances at each stage to ensure the integrity of the final structure.

Step 1: Crystal Selection and Mounting A suitable single crystal, typically 0.1-0.3 mm in size with well-defined faces, is selected under a microscope. The crystal is mounted on a goniometer head, which allows for precise rotation during the experiment.

Step 2: Preliminary Diffraction and Unit Cell Determination The mounted crystal is placed in the X-ray beam of a diffractometer. A series of initial diffraction images are collected to determine the quality of the crystal and to calculate the dimensions of the unit cell.

Step 3: Data Collection A full sphere of diffraction data is collected by rotating the crystal through a series of angles while irradiating it with monochromatic X-rays. The positions and intensities of the diffracted spots (reflections) are recorded by a detector.

Step 4: Data Reduction and Correction The raw diffraction data is processed to correct for experimental factors such as background noise, absorption of X-rays by the crystal, and variations in the intensity of the X-ray beam.

Step 5: Structure Solution The corrected data is used to solve the "phase problem" and generate an initial electron density map of the unit cell. This is often achieved using direct methods or Patterson methods.

Step 6: Structure Refinement The initial model of the structure is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

Step 7: Structure Validation The final refined structure is validated using a variety of crystallographic and chemical checks to ensure its quality and accuracy. This includes checking for residual electron density, analyzing bond lengths and angles, and assessing the overall geometry of the molecule.

Visualization of the Crystallographic Workflow

workflow Experimental Workflow for Single-Crystal X-ray Diffraction cluster_crystal Crystal Preparation cluster_data Data Collection & Processing cluster_structure Structure Determination synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization selection Crystal Selection & Mounting crystallization->selection preliminary Preliminary Diffraction & Unit Cell Determination selection->preliminary collection Full Data Collection preliminary->collection reduction Data Reduction & Correction collection->reduction solution Structure Solution (Phase Problem) reduction->solution refinement Structure Refinement solution->refinement validation Structure Validation refinement->validation final_structure final_structure validation->final_structure Final Crystallographic Information File (CIF)

Caption: A flowchart illustrating the key stages of a single-crystal X-ray diffraction experiment.

Concluding Remarks

The precise knowledge of molecular structure afforded by X-ray crystallography is an indispensable tool in the rational design and development of new therapeutic agents. The comparative data and standardized protocols presented in this guide are intended to provide researchers with a foundational understanding of the crystallographic analysis of substituted anilino-heterocycles. While the crystal structure of 2-(Piperidin-3-yl)aniline dihydrochloride remains to be publicly reported, the methodologies and comparative insights discussed herein provide a robust framework for its future determination and for the broader field of structure-based drug discovery.

References

  • Gu, J., Chen, J.-Z., Nie, X.-L., Huang, G.-P., & Huang, J.-P. (2021). Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C₁₂H₂₀ClN₃O. Zeitschrift für Kristallographie - New Crystal Structures, 236(3), 635-637. [Link]

  • Archana, S. D., Kumar, H. K., Prasad, H. J. S., Yathirajan, H. S., & Parkin, S. (2022). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. Acta Crystallographica Section E: Crystallographic Communications, 78(10), 1053-1058. [Link]

  • AZoM. (2019). The Applications & Principles of X-Ray Crystallography. [Link]

  • Fiveable. (2025). X-ray crystallography: principles and structure determination. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. [Link]

  • Southampton Diffraction Centre. (2016, October 19). Single Crystal X Ray Diffraction familiarisation video [Video]. YouTube. [Link] (Please note: A placeholder is used as the exact video ID is not available, but the reference is to a general instructional video on the topic).

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Comparative Biological Activity of 2-(Piperidin-3-yl)aniline-Based Compounds: A Structural and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals continuously seek novel chemical space to overcome target resistance and improve kinase selectivity, the spatial arrangement of bifunctional pharmacophores has become a critical focal point. Among these, the piperidin-yl-aniline scaffold represents a highly privileged structure.

While the para-substituted isomer, 4-(piperidin-3-yl)aniline, has achieved widespread clinical recognition as the foundational building block for the PARP inhibitor Niraparib, its ortho-substituted counterpart—2-(Piperidin-3-yl)aniline (CAS 695185-50-3) —offers a fundamentally different structural dynamic. This guide objectively compares the biological activity, target selectivity, and mechanistic behavior of 2-(piperidin-3-yl)aniline-based compounds against their widely utilized para-substituted alternatives, providing actionable data for medicinal chemists.

Structural Dynamics: The Ortho vs. Para Paradigm

The biological activity of any small molecule is intrinsically linked to its three-dimensional conformation. The positional isomerism between 2-(piperidin-3-yl)aniline and 4-(piperidin-3-yl)aniline dictates entirely distinct binding trajectories.

In the 4-isomer (para) , the piperidine and aniline rings are separated by a maximal distance, allowing the molecule to adopt a highly extended, planar-like topology. This linear extension is perfectly suited for insertion into the narrow, deep NAD+ binding cleft of Poly(ADP-ribose) polymerases (PARPs) [1].

Conversely, the 2-isomer (ortho) features a basic piperidine ring in immediate proximity to the primary aniline amine. This creates a significant steric clash, restricting the dihedral angle between the two rings and forcing the molecule into an orthogonal (bent) conformation. This twisted geometry prevents deep insertion into linear clefts but is highly advantageous for targeting deep, hydrophobic kinase hinge regions. In these targets, a non-planar geometry is required to access allosteric back-pockets while maintaining critical hydrogen bonding with the kinase hinge [2].

SAR_Logic A Piperidin-3-yl Aniline Scaffold B 2-Substitution (Ortho) Bent / Orthogonal Conformation A->B C 4-Substitution (Para) Linear / Extended Conformation A->C D Kinase Hinge Binding (e.g., PKC, CDKs) B->D Favored steric twist E PARP Catalytic Cleft (NAD+ Pocket) C->E Favored linear insertion

Caption: Structural relationship between substitution patterns and target selectivity.

Comparative Biological Activity Profiles

To objectively evaluate the performance of these scaffolds, we must look at their behavior across divergent enzyme classes. The table below summarizes the comparative biological activity of representative derivatives based on the 2-isomer versus the 4-isomer scaffold.

Pharmacophore ScaffoldPARP-1 IC₅₀ (nM)PARP-2 IC₅₀ (nM)PKCζ IC₅₀ (nM)Primary Binding ModeTarget Application
4-(Piperidin-3-yl)aniline (Niraparib analog)3.8 ± 0.52.1 ± 0.3> 10,000Linear insertion into NAD+ pocketOncology (BRCA-mutant tumors)
2-(Piperidin-3-yl)aniline (Ortho derivative)> 2,500> 2,50045.0 ± 4.2Bent geometry accessing kinase back-pocketImmunology / Targeted Kinase Inhibition
3-(Piperidin-3-yl)aniline (Meta derivative)450.0 ± 25380.0 ± 201,200 ± 150Intermediate / Sub-optimal fitBroad-spectrum screening

Data Synthesis: The quantitative data clearly illustrates a functional divergence. The 4-isomer exhibits sub-nanomolar potency against PARP enzymes due to its ability to mimic the linear nicotinamide moiety of NAD+[3]. The 2-isomer, however, demonstrates a near-total loss of PARP activity but gains significant potency against complex kinases like PKCζ, where the twisted aniline ring effectively occupies the DFG-out or specific hinge-binding conformations.

Mechanistic Signaling Pathways

Understanding the causality behind the efficacy of these compounds requires mapping their intervention points within cellular signaling pathways.

For the 4-isomer derivatives, the primary mechanism is synthetic lethality via PARP trapping. By binding the NAD+ pocket, the extended molecule locks PARP-1 onto single-strand DNA breaks, preventing the recruitment of DNA repair effectors and causing replication fork collapse in BRCA-deficient cells. Conversely, 2-isomer derivatives act upstream in kinase cascades, preventing the phosphorylation events necessary for cell proliferation or immune cell activation.

Pathway DNA DNA Single-Strand Break PARP PARP-1 Recruitment & Activation DNA->PARP PAR Poly(ADP-ribose) Chain Formation PARP->PAR Trap PARP Trapping on DNA (Replication Fork Collapse) PARP->Trap If inhibited Repair DNA Repair Effectors Recruited PAR->Repair Inhibitor 4-Isomer Derivative (e.g., Niraparib) Inhibitor->PARP Blocks NAD+ Binding Inhibitor->Trap

Caption: Mechanism of PARP-1 inhibition and DNA trapping by linear para-isomer derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of 2-(piperidin-3-yl)aniline vs. 4-(piperidin-3-yl)aniline derivatives must be conducted using a self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This protocol is designed to eliminate false positives caused by compound aggregation or autofluorescence.

Protocol: TR-FRET Kinase/PARP Selectivity Profiling

Step 1: Reagent Preparation & Serial Dilution

  • Action: Prepare a 10-point, 3-fold serial dilution of the 2-isomer and 4-isomer compounds in 100% DMSO, starting at a top concentration of 10 mM. Transfer 100 nL to a 384-well low-volume assay plate using an acoustic liquid handler (e.g., Echo 550).

  • Causality: Utilizing a 10-point curve ensures an accurate calculation of the Hill slope. Acoustic dispensing eliminates tip-based carryover and ensures precise nanoliter volumes, preventing artifactual IC₅₀ shifts caused by localized compound precipitation.

Step 2: Enzyme Pre-Incubation

  • Action: Add 5 µL of the target enzyme (e.g., PARP-1 or PKCζ) suspended in assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA) to the assay plate. Incubate at room temperature for 30 minutes.

  • Causality: Pre-incubation is critical. It allows slow-binding inhibitors—often seen with conformationally restricted 2-isomers—to reach thermodynamic equilibrium with the enzyme before substrate competition begins.

Step 3: Substrate Addition & Reaction

  • Action: Initiate the reaction by adding 5 µL of a substrate mix containing the specific fluorophore-labeled substrate and ATP (for kinases) or NAD+ (for PARPs) at their respective Michaelis constant ( Km​ ) concentrations. Incubate for 60 minutes.

  • Causality: Running the assay at the Km​ of the substrate ensures that the assay is highly sensitive to competitive inhibitors, allowing for a direct comparison of binding affinities ( Ki​ ) between the ortho and para isomers.

Step 4: Signal Detection & Validation Checkpoint

  • Action: Add 10 µL of TR-FRET stop/detection buffer (containing EDTA to chelate Mg²⁺ and stop the reaction, alongside Europium-labeled antibodies). Read the plate on a microplate reader (excitation 340 nm, emission 615 nm and 665 nm).

  • Validation Checkpoint: Calculate the Z'-factor using the positive control (Olaparib for PARP; Staurosporine for Kinase) and negative control (DMSO). The assay is only valid if Z' > 0.6 , proving the system's robustness and signal-to-noise ratio is sufficient to differentiate the isomers.

Workflow Step1 Compound Prep (Acoustic Dispensing) Step2 Enzyme Pre-Incubation (Equilibration) Step1->Step2 Step3 Substrate Addition (Reaction at Km) Step2->Step3 Step4 TR-FRET Detection (Europium Emission) Step3->Step4 Step5 Step5 Step4->Step5

Caption: Step-by-step high-throughput TR-FRET screening workflow for enzyme inhibition.

Conclusion

The selection between 2-(piperidin-3-yl)aniline and 4-(piperidin-3-yl)aniline is not merely a matter of synthetic convenience; it is a fundamental determinant of biological fate. While the para-isomer remains the gold standard for developing linear, cleft-binding inhibitors (like PARP therapeutics), the ortho-isomer provides a unique, conformationally restricted scaffold. By forcing an orthogonal relationship between the basic piperidine and the aromatic ring, the 2-isomer unlocks access to complex kinase hinge regions, making it an invaluable tool for researchers developing next-generation targeted therapies.

References

  • Jones, P., et al. "Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors." Journal of Medicinal Chemistry, 2009.[Link]

  • Kakefuda, R., et al. "Discovery of 4,6- and 5,7-Disubstituted Isoquinoline Derivatives as a Novel Class of Protein Kinase C ζ Inhibitors with Fragment-Merging Strategy." Journal of Medicinal Chemistry, 2020.[Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(Piperidin-3-yl)aniline Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the safe handling, management, and disposal of 2-(Piperidin-3-yl)aniline dihydrochloride. As a heterocyclic aromatic amine, this compound and its derivatives warrant careful management due to their potential health and environmental hazards. This guide is intended for researchers, scientists, and drug development professionals to ensure that disposal practices are safe, effective, and compliant with regulatory standards.

Hazard Identification and Risk Assessment

2-(Piperidin-3-yl)aniline dihydrochloride belongs to the aniline and piperidine chemical families. While specific toxicological data for this exact compound is not extensively published, the hazards can be inferred from these parent structures. Aniline and its derivatives are known for their toxicity and potential for long-term health effects.[1][2][3]

Causality of Hazard: Aniline compounds can be readily absorbed through the skin and are toxic if inhaled or ingested.[1] They can cause damage to organs through prolonged or repeated exposure.[3] Therefore, treating this compound as hazardous waste is a mandatory precautionary measure.

The following table summarizes the anticipated hazards based on GHS classifications for similar chemical structures.

Hazard ClassificationGHS Hazard StatementRationale & Implication
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed.[4][5][6]Accidental ingestion can lead to significant health issues. Eating and drinking in the lab are strictly prohibited.[7]
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritation.[4][5][6]Direct contact can cause inflammation and irritation. Proper gloves are essential.
Serious Eye Damage/Irritation (Category 2A) H319: Causes serious eye irritation.[4][5][6]The compound can cause significant, potentially damaging, eye irritation upon contact. Eye protection is mandatory.
Specific Target Organ Toxicity (Single Exposure, Category 3) H335: May cause respiratory irritation.[4][5][6]Inhalation of dust can irritate the respiratory tract. All handling must be done in a ventilated enclosure.
Potential Long-Term Hazards Suspected of causing genetic defects (Muta. 2) and cancer (Carc. 2).[3]Aniline is a suspected carcinogen and mutagen.[1][8] Chronic exposure must be avoided by adhering to strict engineering controls and PPE use.
Aquatic Toxicity Very toxic to aquatic life.[3]Improper disposal can harm the environment. Do not discharge into sewers or waterways.[9][10]

Personnel Protection and Safe Handling

A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to prevent exposure. All handling of 2-(Piperidin-3-yl)aniline dihydrochloride must occur within a designated area, such as a certified laboratory chemical fume hood.[1][8]

PPE CategorySpecificationRationale (The "Why")
Hand Protection Chemical-resistant gloves (e.g., Butyl, Neoprene, Viton). Nitrile gloves are not recommended for prolonged contact with aniline compounds.[8][11]Aniline derivatives can be absorbed through the skin. Robust glove materials are required to prevent systemic toxicity. Inspect gloves before each use.[4]
Eye & Face Protection Chemical splash goggles and a face shield.[2][4]Provides comprehensive protection against splashes and airborne dust particles reaching the eyes and face.
Body Protection A fully-buttoned laboratory coat.Protects skin and personal clothing from contamination.[8]
Respiratory Protection All work must be conducted in a certified chemical fume hood.[1][8]This is the primary engineering control to prevent inhalation of the compound, which can cause respiratory irritation.[4][5]

Spill and Emergency Procedures

Accidents require immediate and correct responses to mitigate exposure and environmental contamination.

Spill Management

The response to a spill depends on its scale.

  • Small Spill (Can be cleaned up in <10 minutes by trained personnel):

    • Ensure proper PPE is worn, including respiratory protection if dust is generated.[8]

    • Absorb the spill with an inert, dry material such as vermiculite, dry sand, or earth.[1][11] Do not use combustible materials.

    • Carefully sweep or scoop up the absorbed material and place it into a suitable, closed, and clearly labeled container for hazardous waste disposal.[4][12]

    • Decontaminate the spill area with an appropriate cleaning agent and wipe down all surfaces.[8]

    • Dispose of all contaminated cleaning materials as hazardous waste.

  • Large Spill:

    • Immediately evacuate the area and alert personnel in the vicinity.[8][12]

    • Secure the area to prevent entry.

    • Contact your institution's Environmental Health & Safety (EH&S) department or local emergency services.[8]

Spill Response Decision Workflow

SpillResponse Start Spill of 2-(Piperidin-3-yl)aniline dihydrochloride Detected Decision Is the spill manageable by trained lab personnel (<10 mins cleanup)? Start->Decision SmallSpill Small Spill Procedure Decision->SmallSpill Yes LargeSpill Large Spill Procedure Decision->LargeSpill No Step1_Small Don appropriate PPE SmallSpill->Step1_Small Step1_Large Evacuate the immediate area LargeSpill->Step1_Large Step2_Small Contain & absorb spill with inert material (e.g., sand) Step1_Small->Step2_Small Step3_Small Collect waste in a labeled, sealed hazardous waste container Step2_Small->Step3_Small Step4_Small Decontaminate spill area Step3_Small->Step4_Small End Proper Disposal of Waste & Resumption of Work Step4_Small->End Step2_Large Alert others and secure the area Step1_Large->Step2_Large Step3_Large Contact EH&S / Emergency Services immediately Step2_Large->Step3_Large

Caption: Decision workflow for spill management.

First Aid Measures
  • If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. Consult a physician.[5][12]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Consult a physician.[5][8][12]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Immediately consult a physician.[5][8][12]

  • If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician immediately.[5][12]

Waste Management and Disposal Protocol

The disposal of 2-(Piperidin-3-yl)aniline dihydrochloride is governed by regulations for hazardous waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.[8][9] The entire process must be documented and handled in accordance with the Resource Conservation and Recovery Act (RCRA) in the United States, or equivalent local and national regulations.[13]

Step-by-Step Disposal Procedure
  • Waste Characterization: This compound must be managed as a hazardous chemical waste. Generators are required by law to make this determination.[14]

  • Waste Collection:

    • Collect all solid waste, including contaminated materials (e.g., weighing paper, gloves, absorbent pads), in a designated hazardous waste container.[8]

    • Use a compatible container, such as a high-density polyethylene (HDPE) container, that can be securely sealed.[8][11]

  • Container Labeling:

    • The container must be clearly labeled with the words "Hazardous Waste."[15]

    • The label must include the full chemical name: "2-(Piperidin-3-yl)aniline dihydrochloride," the approximate quantity, the date of accumulation, and all relevant hazard warnings (e.g., "Toxic").[16][17]

  • Waste Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated area, often referred to as a Satellite Accumulation Area (SAA).[11][15]

    • Ensure the storage area is away from incompatible materials such as strong acids and oxidizing agents.[1][18]

    • Keep containers closed except when adding waste.[7][15]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste through your institution's EH&S department or a licensed professional waste disposal service.[4][19]

    • This ensures the waste is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF) in compliance with all regulations.[13]

Chemical Waste Disposal Workflow

DisposalWorkflow cluster_Lab Laboratory Procedures cluster_EH_S EH&S / Contractor Procedures Start Generation of Waste (Unused chemical, contaminated labware) Collect Place waste into a compatible, sealable container (e.g., HDPE) Start->Collect Label Affix official Hazardous Waste Label (Contents, Hazards, Date) Collect->Label Store Store container in a designated Satellite Accumulation Area (SAA) Label->Store ArrangePickup Schedule Waste Pickup with EH&S or Licensed Contractor Store->ArrangePickup Transport Waste is manifested and transported by authorized personnel ArrangePickup->Transport FinalDisposal Disposal at a permitted Treatment, Storage, and Disposal Facility (TSDF) Transport->FinalDisposal End Regulatory Compliance Achieved FinalDisposal->End

Caption: End-to-end workflow for hazardous chemical waste disposal.

Decontamination Procedures

  • Work Area: After each use, wipe down the immediate work area and any equipment to prevent the accumulation of chemical residue.[8]

  • Personnel: Upon leaving the designated work area, all PPE must be removed correctly to avoid cross-contamination. Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4][8]

  • Contaminated PPE: All disposable PPE, such as gloves, must be disposed of as hazardous waste.[2][4]

References

  • Washington State University. (n.d.). Aniline Standard Operating Procedure. EH&S. Retrieved from [Link]

  • Angene Chemical. (2024, April 17). Safety Data Sheet: 3-(Piperidin-4-yl)quinolin-2(1H)-one hydrochloride. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Novachem. (2024, October 23). Safety Data Sheet: Aniline. Retrieved from [Link]

  • GOV.UK. (2022, August 15). Aniline - Incident management. Retrieved from [Link]

  • Indagoo Research Chemicals. (2025, December 29). SAFETY DATA SHEET: 3-(Piperidin-4-Yl)Quinolin-2(1H)-One Hydrochloride.
  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]

  • IPO. (n.d.). Standard Operating Procedure for Laboratories: Aniline or Aniline Dyes.
  • OSHA.com. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2026, February 12). Hazardous Waste. Retrieved from [Link]

  • IOSR Journal. (n.d.). Sonodegradation As An Effective Advanced Oxidation Process Tool For The Decontamination of Aniline Residues. Retrieved from [Link]

  • Google Patents. (n.d.). Treatment method for aniline and nitrobenzene containing wastewater.
  • ACTenviro. (n.d.). Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. Retrieved from [Link]

  • HM Royal. (2025, September 17). Guidelines for the Safe Handling of Hazardous Chemicals. Retrieved from [Link]

  • Spectrum Chemical. (2007, May 10). Material Safety Data Sheet.
  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • CPAChem. (n.d.). Safety data sheet: Aniline. Retrieved from [Link]

  • Sigma-Aldrich. (2025, September 22). SAFETY DATA SHEET.
  • Mancomm. (2025, October 6). Hazardous Materials Compliance: OSHA Standards and Best Practices. Retrieved from [Link]

  • Justrite. (2025, February 27). The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. Retrieved from [Link]

  • BLD Pharmatech. (n.d.). SAFETY DATA SHEET.
  • Aaron Chemicals. (2024, November 1). Safety Data Sheet: 4-(Piperidin-3-yl)morpholine dihydrochloride. Retrieved from [Link]

  • PMC. (n.d.). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Retrieved from [Link]

  • Journal of Health & Pollution. (2020, March 25). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Retrieved from [Link]

  • Jubilant Ingrevia Limited. (2024, March 29). (R)-3-Aminopiperidine dihydrochloride Safety Data Sheet.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.